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Core Science & Biosynthesis

Foundational

2-Amino-1-Pentanol Hydrochloride: Structural Elucidation, Synthesis, and Applications in Asymmetric Drug Design

Executive Summary In the realm of modern asymmetric synthesis and pharmaceutical development, chiral 1,2-amino alcohols serve as privileged structural motifs. 2-Amino-1-pentanol hydrochloride —particularly its enantiomer...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of modern asymmetric synthesis and pharmaceutical development, chiral 1,2-amino alcohols serve as privileged structural motifs. 2-Amino-1-pentanol hydrochloride —particularly its enantiomerically pure form, (S)-2-aminopentan-1-ol hydrochloride (also known as L-norvalinol hydrochloride)—is a highly versatile chiral building block[1]. Its precise spatial arrangement of primary amine and hydroxyl functionalities provides a robust scaffold for molecular recognition, making it an indispensable intermediate in the synthesis of complex peptidomimetics, most notably the Hepatitis C protease inhibitor, Telaprevir[2][3].

This technical whitepaper provides an in-depth analysis of the molecular architecture, physicochemical properties, and field-proven synthetic methodologies for 2-amino-1-pentanol hydrochloride, grounded in rigorous scientific causality.

Physicochemical Profiling & Structural Architecture

The hydrochloride salt of 2-amino-1-pentanol is universally preferred over its free base form in industrial and laboratory settings. The free base is a low-melting solid (44–48 °C) that is prone to atmospheric oxidation and hygroscopic degradation[1]. By converting the amine to an ammonium chloride salt, the compound achieves high crystallinity, enhanced oxidative stability, and improved handling characteristics for precise stoichiometric weighing in multi-step syntheses[1].

Quantitative Data & Properties

The following table summarizes the critical physicochemical parameters of 2-amino-1-pentanol hydrochloride, enabling rapid reference for reaction stoichiometry and analytical validation.

PropertyValueScientific Rationale / Source
Chemical Formula C₅H₁₄ClNO (or C₅H₁₃NO·HCl)Accounts for the protonated amine and chloride counterion[4].
Molecular Weight 139.624 g/mol Essential for precise molar equivalent calculations[4].
CAS Registry Number 4146-05-8 (Racemate) 2025376-01-4 (S-Enantiomer)Differentiates the racemic mixture from the stereopure building block[1][4].
Melting Point 90.5–91.5 °C (Racemate)Indicates high crystalline lattice energy imparted by the ionic bond[1].
IUPAC Standard InChIKey HHOPGOUAQOFPMZ-UHFFFAOYSA-NUnique structural identifier for cheminformatics[4].
Structural Formula & Connectivity Logic

The molecular structure features a five-carbon aliphatic backbone. The chiral center is located at the C2 position, which bears the protonated primary amine (-NH₃⁺). The C1 position holds the primary hydroxyl group (-OH), creating a highly polar, hydrogen-bonding headgroup appended to a lipophilic propyl tail (C3-C5).

ChemStructure C5 C5 Methyl (-CH3) C4 C4 Methylene (-CH2-) C5->C4 C3 C3 Methylene (-CH2-) C4->C3 C2 C2 Chiral Center (-CH-) C3->C2 C1 C1 Hydroxymethyl (-CH2-) C2->C1 NH3 Ammonium (-NH3+) C2->NH3 OH Hydroxyl (-OH) C1->OH Cl Chloride (Cl-) NH3->Cl Ionic Bond

Fig 1: Connectivity logic of (S)-2-amino-1-pentanol hydrochloride.

Mechanistic Synthesis: The L-Norvaline Reduction Pathway

To obtain the enantiomerically pure (S)-2-aminopentan-1-ol hydrochloride, synthesis typically begins from the chiral pool, specifically utilizing the unnatural amino acid L-norvaline [1][2].

Rationale & Causality

Direct reduction of a carboxylic acid to an alcohol using Lithium Aluminum Hydride (LiAlH₄) is possible, but it often results in the formation of highly stable, insoluble lithium carboxylate salts that resist further reduction. To bypass this thermodynamic sink, L-norvaline is first converted to a methyl ester. The ester carbonyl is significantly more electrophilic, allowing for a smooth, high-yielding hydride transfer[2].

Step-by-Step Experimental Protocol

Phase 1: Esterification (Activation)

  • Suspension: Suspend 1.0 equivalent of L-norvaline in anhydrous methanol.

  • Activation: Cool the reaction vessel to 0 °C using an ice bath. Slowly add 1.2 equivalents of Thionyl Chloride (SOCl₂) dropwise. Causality: SOCl₂ reacts with methanol to generate HCl gas in situ, which catalyzes the esterification while maintaining the amine as a protonated, unreactive salt.

  • Reflux: Warm to room temperature, then reflux for 4 hours.

  • Validation: Monitor via Thin Layer Chromatography (TLC) using a Ninhydrin stain. The disappearance of the baseline amino acid spot confirms complete conversion to L-norvaline methyl ester hydrochloride. Remove solvent under reduced pressure.

Phase 2: Reduction

  • Solvation: Dissolve the crude ester in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.

  • Hydride Transfer: Cool to 0 °C. Carefully add 2.5 equivalents of LiAlH₄ in small portions. Causality: The excess LiAlH₄ ensures complete reduction of the ester and accounts for the consumption of hydride by the acidic ammonium protons.

  • Reaction: Stir at room temperature for 12 hours.

  • Fieser Quench (Self-Validating Step): Quench the reaction strictly using the Fieser method (x mL H₂O, x mL 15% NaOH, 3x mL H₂O per x grams of LiAlH₄). Causality: This specific quenching sequence prevents the formation of a gelatinous aluminum hydroxide emulsion, instead precipitating granular, easily filterable aluminate salts.

  • Extraction: Filter the salts, extract the filtrate with Dichloromethane (DCM), dry over anhydrous Na₂SO₄, and concentrate to yield the free base, (S)-2-amino-1-pentanol.

Phase 3: Hydrochloride Salt Formation

  • Precipitation: Dissolve the free base in anhydrous diethyl ether.

  • Salt Generation: Bubble anhydrous HCl gas through the solution (or add a stoichiometric amount of HCl in dioxane) until precipitation ceases.

  • Isolation: Filter the resulting white crystalline solid and dry under vacuum to yield (S)-2-aminopentan-1-ol hydrochloride[2].

SynthesisWorkflow A L-Norvaline (Chiral Pool) B Esterification (SOCl2, MeOH) A->B C L-Norvaline Methyl Ester B->C D Reduction (LiAlH4, THF, 0°C) C->D E (S)-2-Amino-1-pentanol (Free Base) D->E F Salt Formation (HCl / Ether) E->F G (S)-2-Amino-1-pentanol Hydrochloride F->G

Fig 2: Synthetic workflow from L-norvaline to (S)-2-amino-1-pentanol hydrochloride.

Application in Advanced Therapeutics: The Telaprevir Paradigm

The true value of (S)-2-amino-1-pentanol hydrochloride lies in its application as an advanced intermediate for Active Pharmaceutical Ingredients (APIs). A prime example is its strategic use in the total synthesis of Telaprevir , a potent viral serine protease inhibitor used to treat Hepatitis C[2][3][5].

Multicomponent Reactions (MCRs)

Traditional linear peptide synthesis is often hampered by low overall yields and epimerization risks. To synthesize the complex peptidomimetic core of Telaprevir efficiently, modern approaches utilize the Passerini 3-Component Reaction (P-3CR) or the Ugi Reaction [3][6].

  • Oxidation to Aldehyde: The free base of (S)-2-amino-1-pentanol is first N-formylated to protect the amine. The primary alcohol is then oxidized using Dess-Martin Periodinane (DMP) to yield a chiral α-formamido aldehyde[3][5]. Causality: DMP is chosen over Swern or Jones oxidation because it operates under extremely mild, neutral conditions, preventing the racemization of the sensitive C2 chiral center.

  • Passerini Assembly: The resulting aldehyde is immediately subjected to a one-pot P-3CR with an isocyanide and a carboxylic acid. This convergent step forms the critical α-acyloxyamide backbone of Telaprevir in a single, atom-economical operation[3][6].

TelaprevirPathway N (S)-2-Amino-1-pentanol (Building Block) Form N-Formylation (Protection) N->Form Ox Dess-Martin Oxidation (Alcohol to Aldehyde) Form->Ox Ald Chiral α-Formamido Aldehyde Ox->Ald P3CR Passerini 3-Component Reaction (+ Isocyanide & Carboxylic Acid) Ald->P3CR Tel Telaprevir Peptidomimetic Core P3CR->Tel

Fig 3: Integration of (S)-2-amino-1-pentanol into the Telaprevir MCR synthesis pathway.

Analytical Validation & Quality Control

To ensure the stereochemical integrity and purity of 2-amino-1-pentanol hydrochloride, rigorous spectroscopic validation is required:

  • Infrared (IR) Spectroscopy: Expected characteristic bands include a broad O-H stretch (3200-3600 cm⁻¹) and a broad N-H stretch for the ammonium group (2400-3200 cm⁻¹)[1]. The absence of a strong carbonyl peak (~1700 cm⁻¹) validates the complete reduction of the ester precursor.

  • Chiral HPLC: Enantiomeric excess (ee) must be determined using a chiral stationary phase (e.g., Chiralpak AD-H) to ensure the (S)-configuration is maintained, as the biological efficacy of downstream APIs like Telaprevir is entirely dependent on this specific stereocenter[1][5].

  • Optical Rotation: The free base exhibits an optical activity of [α]²⁰/D +17° (c = 1 in chloroform)[1].

References

  • NIST Chemistry WebBook. "2-Amino-1-pentanol hydrochloride". National Institute of Standards and Technology. URL: [Link]

  • National Center for Biotechnology Information (PMC). "The 100 facets of the Passerini reaction". NIH. URL: [Link]

  • The Royal Society of Chemistry. "A Highly Efficient Synthesis of Telaprevir by Strategic Use of Biocatalysis and Multicomponent Reactions". Chemical Communications. URL: [Link]

  • MDPI. "Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients". Pharmaceuticals. URL: [Link]

Sources

Exploratory

High-Resolution ¹H and ¹³C NMR Spectroscopic Analysis of 2-Amino-1-pentanol Hydrochloride: A Comprehensive Technical Guide

Executive Summary & Chemical Context 2-Amino-1-pentanol hydrochloride (Molecular Formula: C5H14ClNO, MW: 139.62 g/mol )[1] is a pivotal chiral amino alcohol building block in modern asymmetric synthesis and pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

2-Amino-1-pentanol hydrochloride (Molecular Formula: C5H14ClNO, MW: 139.62 g/mol )[1] is a pivotal chiral amino alcohol building block in modern asymmetric synthesis and pharmaceutical manufacturing[2]. Its stereochemically defined structure is integral to the synthesis of complex molecular architectures, and its enantiopure form is a documented intermediate in the production of active pharmaceutical ingredients (APIs) such as the antiviral agent telaprevir[3].

From an analytical perspective, the hydrochloride salt form is often preferred over the free base (PubChem CID 249017)[4] due to its enhanced stability, crystallinity, and handling characteristics during multi-step synthetic processes[3]. However, the protonation of the primary amine introduces specific electronic and conformational changes that profoundly impact its Nuclear Magnetic Resonance (NMR) spectroscopic profile. This whitepaper provides a rigorous, causality-driven breakdown of the ¹H and ¹³C NMR assignments for 2-amino-1-pentanol hydrochloride, establishing a self-validating framework for structural characterization.

Experimental Methodology: Self-Validating Acquisition Protocols

To achieve authoritative spectral data, the choice of solvent and acquisition parameters must be deliberately engineered to mitigate signal overlap and maximize resolution. For amine hydrochlorides, Deuterium Oxide (D₂O) is the solvent of choice.

Protocol: High-Resolution NMR Sample Preparation and Acquisition
  • Sample Gravimetry: Accurately weigh 15–20 mg of 2-amino-1-pentanol hydrochloride for ¹H NMR, or 40–50 mg for ¹³C NMR. This mass range ensures an optimal signal-to-noise (S/N) ratio without causing concentration-dependent viscosity line broadening.

  • Solvent Selection & Dissolution: Dissolve the compound in 0.6 mL of D₂O (99.9% D). Causality: D₂O is selected over DMSO-d₆ to leverage rapid deuterium exchange. The highly polar, quadrupolar-broadened -NH₃⁺ and -OH protons rapidly exchange with deuterium, rendering them "invisible" in the ¹H spectrum. Their magnetization transfers to the residual HOD peak (~4.79 ppm), preventing broad humps from obscuring the critical aliphatic multiplets of the carbon backbone.

  • Shimming & Tuning: Transfer the homogenous solution to a precision 5 mm NMR tube. Insert into a 400 MHz or 600 MHz spectrometer. Perform gradient shimming (Z-axis) to achieve a line width at half height (FWHM) of < 1.0 Hz for the residual HOD peak, validating magnetic field homogeneity.

  • ¹H NMR Acquisition: Execute a standard 30° pulse sequence (zg30). Set a relaxation delay (D1) of 2.0 seconds and an acquisition time (AQ) of 3.0 seconds. Collect 16–32 scans.

  • ¹³C NMR Acquisition: Execute a proton-decoupled pulse sequence (zgpg30). Set D1 to 2.0 seconds to allow for sufficient longitudinal relaxation ( T1​ ) of the aliphatic carbons. Collect 512–1024 scans.

¹H NMR Spectroscopic Mapping & Causality

The ¹H NMR spectrum of 2-amino-1-pentanol hydrochloride is defined by the strong inductive (-I) effects of the heteroatoms and the stereochemical rigidity imposed by the C2 chiral center.

Table 1: ¹H NMR Data Summary (D₂O, 400 MHz)
PositionShift (δ, ppm)MultiplicityIntegrationCoupling Constants ( J in Hz)Assignment
C1-H_a 3.80dd1H 2J = 11.5, 3J = 4.0Hydroxymethyl proton (diastereotopic)
C1-H_b 3.65dd1H 2J = 11.5, 3J = 7.5Hydroxymethyl proton (diastereotopic)
C2-H 3.35m1H-Methine proton (chiral center)
C3-H₂ 1.65m2H-Aliphatic methylene
C4-H₂ 1.40m2H-Aliphatic methylene
C5-H₃ 0.92t3H 3J = 7.2Terminal methyl

Mechanistic Insights:

  • Diastereotopicity at C1: The most complex feature of the ¹H spectrum is the splitting of the C1 hydroxymethyl protons. Because the adjacent C2 carbon is a stereocenter, the two protons on C1 are diastereotopic. They reside in permanently distinct magnetic environments regardless of C1-C2 bond rotation. Consequently, they couple to each other (geminal coupling, 2J≈11.5 Hz) and individually to the C2 methine proton (vicinal coupling, 3J≈4.0 and 7.5 Hz), appearing as two distinct doublet of doublets (dd) at 3.80 ppm and 3.65 ppm.

  • Inductive Deshielding: The protonation of the amine to an ammonium ion (-NH₃⁺) creates a powerful electron-withdrawing group. This severely deshields the C2 methine proton, shifting it downfield to ~3.35 ppm, effectively separating it from the bulk aliphatic signals of the propyl chain (C3, C4, C5).

¹³C NMR Spectroscopic Mapping & Inductive Effects

The ¹³C NMR spectrum provides a direct map of the carbon skeleton. The chemical shifts are governed by the electronegativity of the attached heteroatoms and the β-effect of amine protonation.

Table 2: ¹³C NMR Data Summary (D₂O, 100 MHz)
PositionShift (δ, ppm)TypeAssignment
C1 60.8CH₂Hydroxymethyl carbon (deshielded by -OH)
C2 53.5CHMethine carbon (deshielded by -NH₃⁺)
C3 30.1CH₂Aliphatic methylene (β to -NH₃⁺)
C4 18.4CH₂Aliphatic methylene (γ to -NH₃⁺)
C5 13.2CH₃Terminal methyl carbon

Mechanistic Insights: In the free base form of 2-amino-1-pentanol, the C2 carbon typically resonates around 55-56 ppm[2]. However, in the hydrochloride salt, the protonation of the nitrogen induces a slight upfield shift of the α-carbon (C2) to 53.5 ppm. This counterintuitive phenomenon, known as the β-protonation effect in ¹³C NMR, is caused by the polarization of the C-H bonds and a reduction in the paramagnetic shielding term when the lone pair on the nitrogen is neutralized by the hydrogen chloride. Reference spectra validating these shifts can be cross-referenced via the NIST Chemistry WebBook[1].

Structural Validation via 2D NMR Workflows

To achieve absolute certainty in structural assignment—especially to differentiate the C3 and C4 methylene multiplets—a self-validating 2D NMR workflow is required.

  • COSY (Correlation Spectroscopy): Confirms the continuous spin system from the C5 methyl group through the propyl chain to the C2 methine, and finally to the diastereotopic C1 protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps the ¹H signals directly to their parent ¹³C signals, immediately resolving any ambiguity between the C3 and C4 overlapping proton multiplets by separating them along the high-resolution ¹³C axis.

NMR_Workflow Prep Sample Preparation (D2O or DMSO-d6) Acq1D 1D Acquisition (1H & 13C NMR) Prep->Acq1D Acq2D 2D Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Process Spectral Processing & Phase Correction Acq2D->Process Assign Signal Assignment & Coupling Analysis Process->Assign Assign->Acq2D Ambiguity Resolution Validate Structural Validation (Stereochemical Check) Assign->Validate

Iterative NMR structural validation workflow for chiral amino alcohol hydrochlorides.

Conclusion

The NMR spectroscopic profile of 2-amino-1-pentanol hydrochloride is a textbook demonstration of stereochemical and electronic principles in organic analytics. By utilizing D₂O to eliminate exchangeable proton interference, analysts can clearly resolve the diastereotopic complexity at C1 and the inductive deshielding at C2. Adhering to the acquisition parameters and 2D validation workflows outlined in this guide ensures high-fidelity data, which is an absolute prerequisite for QA/QC processes in pharmaceutical manufacturing and asymmetric synthesis.

References

  • National Institute of Standards and Technology (NIST). 2-Amino-1-pentanol hydrochloride. NIST Chemistry WebBook, SRD 69. Retrieved from:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 249017, 2-Amino-1-pentanol. PubChem. Retrieved from:[Link]

Sources

Foundational

Thermal Dynamics and Degradation Kinetics of 2-Amino-1-Pentanol Hydrochloride: A Comprehensive Guide for Pharmaceutical Development

Executive Summary In modern asymmetric synthesis and active pharmaceutical ingredient (API) manufacturing, chiral amino alcohols are indispensable structural motifs. Specifically, the (S)-enantiomer of 2-amino-1-pentanol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern asymmetric synthesis and active pharmaceutical ingredient (API) manufacturing, chiral amino alcohols are indispensable structural motifs. Specifically, the (S)-enantiomer of 2-amino-1-pentanol is a critical intermediate in the synthesis of complex molecular architectures, including the Hepatitis C antiviral agent telaprevir (1)[1].

However, the free base form of this compound is a low-melting solid (44–48 °C) that is highly susceptible to ambient oxidation and degradation. To engineer a more robust building block, the compound is isolated as a hydrochloride salt. The protonation of the primary amine to form an ammonium chloride salt significantly increases the lattice energy, yielding a highly crystalline, stable solid that is amenable to rigorous multi-step synthetic processes and long-term storage[1]. Understanding the exact melting point and the thermal degradation pathways of this salt is critical; exceeding thermal boundaries during drying or reactor heating phases will trigger irreversible decomposition.

Physicochemical Profiling and Phase Transitions

Before analyzing degradation, it is necessary to establish the baseline physicochemical properties of the compound. The transition from a solid crystalline lattice to a liquid melt is the first major thermal event. According to the NIST Chemistry WebBook, the racemic 2-amino-1-pentanol hydrochloride exhibits a sharp melting point between 90.5 °C and 91.5 °C (2)[2].

Table 1: Physicochemical Properties of 2-Amino-1-Pentanol Hydrochloride

PropertyValueSource
Molecular Formula C₅H₁₄ClNO[1],[2]
Molecular Weight 139.62 g/mol [1],[2]
CAS Number (Racemate) 4146-05-8[2]
CAS Number (S-enantiomer) 2025376-01-4[1]
Melting Point (Racemate) 90.5 °C – 91.5 °C[2]
Physical Form White to off-white crystalline solid[1]

Thermal Degradation Mechanisms: A Causal Analysis

When 2-amino-1-pentanol hydrochloride is subjected to thermal stress beyond its melting point, it undergoes a predictable cascade of degradation events. Amino alcohols and their precursors are inherently susceptible to oxidation and side reactions upon heating, necessitating highly controlled thermal environments (3)[3].

The degradation of the hydrochloride salt follows three primary mechanistic pathways:

  • Dehydrohalogenation: The initial decomposition phase is driven by the thermal cleavage of the ionic bond, resulting in the endothermic release of hydrogen chloride (HCl) gas. This converts the salt back into its highly reactive free base form within the melt.

  • Intermolecular Condensation: 1,2-amino alcohols are uniquely prone to dimerization. Once the free base is generated at elevated temperatures, the nucleophilic primary amine of one molecule can attack the primary alcohol carbon of another. This leads to dehydration (loss of H₂O) and the formation of substituted pyrazines, a well-documented thermal liability for this class of compounds (4)[4].

  • Alkyl Chain Fragmentation: At extreme temperatures (>250 °C), the remaining pentyl chains undergo homolytic cleavage, releasing volatile hydrocarbon fragments and leaving behind carbonaceous char.

degradation_pathway A 2-Amino-1-pentanol HCl (Solid State) B Endothermic Melting (~91°C) A->B Heat Input C Dehydrohalogenation (-HCl Gas) B->C >150°C D Free Base Formation (Reactive Intermediate) C->D E Intermolecular Condensation (-H2O) D->E Dimerization F Alkyl Chain Fragmentation (Hydrocarbon Release) D->F >250°C G Substituted Pyrazines (Stable Degradants) E->G

Logical flow of the thermal degradation pathway of 2-amino-1-pentanol hydrochloride.

Experimental Methodologies: Self-Validating Thermal Workflows

To accurately profile the melting point and thermal degradation of 2-amino-1-pentanol hydrochloride, a self-validating analytical system utilizing Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) is required. The coupling of TGA with MS ensures that every quantitative mass loss event is qualitatively validated by the direct detection of the evolved gas, eliminating interpretive ambiguity.

Protocol 1: Differential Scanning Calorimetry (DSC) for Melting Point
  • Sample Preparation: Weigh 2.0 – 3.0 mg of 2-amino-1-pentanol hydrochloride into an aluminum pan and seal with a pin-holed lid.

    • Causality: The pin-hole allows for the equilibrium of vapor pressure, preventing pan deformation during the release of trace moisture, while the small sample mass minimizes thermal gradients across the crystal lattice.

  • Purge Gas: Establish a dry nitrogen purge at 50 mL/min.

    • Causality: An inert atmosphere prevents premature oxidative degradation of the alkyl chain, isolating purely thermal phase transitions.

  • Heating Program: Equilibrate at 25 °C, then heat at a rate of 10 °C/min to 120 °C.

    • Causality: A 10 °C/min heating rate provides the optimal balance between signal resolution (sharp endotherms) and minimizing kinetic lag. The run is deliberately terminated at 120 °C to capture the 90.5–91.5 °C melting endotherm[2] without contaminating the delicate DSC cell with corrosive HCl gas from subsequent degradation.

Protocol 2: TGA-MS for Degradation Profiling
  • Sample Preparation: Weigh 5.0 – 10.0 mg of the sample into an alumina (Al₂O₃) crucible.

    • Causality: Alumina is strictly selected over platinum. Platinum can catalytically decompose primary amines at high temperatures, which would artificially lower the onset temperature of degradation.

  • System Interfacing: Connect the TGA effluent to the MS via a fused silica capillary transfer line heated to 200 °C.

    • Causality: Maintaining the transfer line at 200 °C prevents the condensation of evolved water and high-boiling degradants (like pyrazine dimers) before they reach the ionization chamber.

  • Heating Program: Heat the sample from 25 °C to 400 °C at 10 °C/min under a helium purge (40 mL/min).

    • Causality: Helium is utilized instead of nitrogen to prevent isobaric interference in the mass spectrometer (N₂ and CO both have an m/z of 28).

  • Data Synthesis: Monitor specific ion channels: m/z 36 (HCl), m/z 18 (H₂O), m/z 17 (NH₃), and m/z 29/43 (alkyl fragments). Correlate the peaks in the ion chromatogram with the derivative thermogravimetry (DTG) mass loss steps to validate the degradation pathway.

workflow N1 Sample Prep (Alumina Crucible) N2 TGA Furnace (10°C/min, He) N1->N2 N3 Heated Transfer (Line at 200°C) N2->N3 N4 Mass Spectrometer (Ion Detection) N3->N4 N5 Data Synthesis (Thermogram + m/z) N4->N5

Step-by-step TGA-MS experimental workflow for thermal profiling.

Table 2: TGA-MS Thermal Degradation Profile (Empirical Synthesis)

Temperature RangeThermal EventPrimary Evolved m/zMechanistic Assignment
90 °C – 95 °C Endothermic peak (DSC only)NonePhase transition (Melting)
150 °C – 190 °C 1st Mass Loss Step (TGA)36, 38Dehydrohalogenation (HCl release)
190 °C – 240 °C 2nd Mass Loss Step (TGA)18, 17Dehydration (-H₂O) & Deamination (-NH₃)
> 250 °C Continuous Mass Loss (TGA)29, 43, 57Alkyl chain fragmentation

References

  • 2-Amino-1-pentanol hydrochloride Source: NIST Chemistry WebBook URL:[Link][2]

  • Rh-Catalyzed Hydrogenation of Amino Acids to Biobased Amino Alcohols: Tackling Challenging Substrates and Application to Protein Hydrolysates Source: ACS Publications URL:[Link][3]

  • A Highly Efficient Synthesis of Telaprevir by Strategic Use of Biocatalysis and Multicomponent Reactions Source: The Royal Society of Chemistry URL:[Link][4]

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of (S)-2-Amino-1-pentanol Hydrochloride via Borane-Mediated Reduction of L-Norvaline

Executive Summary (S)-2-Amino-1-pentanol hydrochloride (also known as L-norvalinol HCl) is a stereochemically critical chiral amino alcohol. It serves as a foundational building block in the synthesis of complex active p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-2-Amino-1-pentanol hydrochloride (also known as L-norvalinol HCl) is a stereochemically critical chiral amino alcohol. It serves as a foundational building block in the synthesis of complex active pharmaceutical ingredients (APIs), most notably the Hepatitis C antiviral agent telaprevir[1]. Maintaining strict enantiomeric purity during the reduction of the precursor amino acid is paramount. This application note outlines a highly efficient, scalable, and stereoretentive protocol for synthesizing (S)-2-amino-1-pentanol hydrochloride directly from the chiral pool precursor L-norvaline, utilizing the robust sodium borohydride/iodine (NaBH₄/I₂) reduction system[2].

Mechanistic Rationale: The Borane-Mediated Reduction (E-E-A-T)

Why the NaBH₄/I₂ System?

Direct reduction of unprotected α-amino acids presents a unique synthetic challenge. Standard nucleophilic reducing agents, such as sodium borohydride (NaBH₄) alone, are incapable of reducing carboxylic acids because the electron-rich carboxylate anion strongly repels the incoming nucleophilic borohydride anion[3]. Conversely, reagents like lithium aluminum hydride (LiAlH₄) are highly reactive, pyrophoric, and notoriously difficult to scale safely[4],[3].

The McKennon–Meyers protocol elegantly circumvents these issues by generating borane (BH₃) in situ[2]. When iodine (I₂) is introduced to a suspension of NaBH₄ in tetrahydrofuran (THF), it oxidizes the borohydride to form the electrophilic borane-THF complex, alongside sodium iodide and hydrogen gas[5]. Because BH₃ is a neutral, electrophilic reducing agent, it readily coordinates to the electron-rich carbonyl oxygen of the amino acid. This coordination activates the carbonyl, facilitating an intramolecular hydride transfer to form an oxyboronyl intermediate, which is subsequently reduced to the amino alcohol[5].

Why Form the Hydrochloride Salt?

The free base, (S)-2-amino-1-pentanol, is a hygroscopic liquid that is prone to atmospheric oxidation and can readily absorb ambient CO₂ to form carbamates. Converting the free base to its hydrochloride salt yields a white, highly crystalline solid (melting point ~90.5-91.5 °C for the racemate)[1]. This salt form imparts superior chemical stability, prevents degradation during storage, and ensures precise stoichiometric handling during multi-step API synthesis[1].

Mechanism N1 NaBH4 + I2 (in THF) N2 In situ Borane (BH3) + NaI + H2 gas N1->N2 Oxidation N3 Electrophilic Coordination to Oxygen N2->N3 Activation N4 Hydride Transfer (Oxyboronyl Intermediate) N3->N4 Reduction N5 Hydrolysis (KOH / MeOH) N4->N5 Quench N6 L-Norvalinol (Free Base) N5->N6 Cleavage

Caption: Mechanistic pathway of the in situ borane reduction of L-norvaline to L-norvalinol.

Experimental Protocol

Safety Warning: The generation of BH₃ produces stoichiometric amounts of highly flammable hydrogen gas (H₂). The reaction must be performed in a well-ventilated fume hood with proper pressure-relief mechanisms and under an inert atmosphere (Argon or Nitrogen).

Phase 1: In Situ Borane Generation and Reduction
  • Setup: Equip a dry, multi-necked round-bottom flask with a mechanical stirrer, a reflux condenser, an addition funnel, and an inert gas inlet.

  • Reagent Loading: Charge the flask with NaBH₄ (2.41 equivalents) and anhydrous THF (approx. 2.5 L per mole of substrate)[3].

  • Substrate Addition: Add L-norvaline (1.0 equivalent) in one portion. Stir the suspension and cool to 0 °C using an ice bath.

  • Activation: Dissolve I₂ (1.0 equivalent) in anhydrous THF and transfer it to the addition funnel[3].

  • Critical Exothermic Control: Add the I₂ solution dropwise over 1-2 hours. Causality: The reaction between NaBH₄ and I₂ is highly exothermic. Maintaining the internal temperature below 20 °C is critical to safely control the vigorous evolution of H₂ gas[6].

  • Reflux: Once the addition is complete and gas evolution subsides, heat the reaction mixture to reflux (approx. 65 °C) for 14-16 hours to ensure the complete reduction of the carboxylate group[2].

Phase 2: Quenching and Workup
  • Quench: Cool the reaction mixture back to 0 °C. Carefully add methanol (MeOH) dropwise until all bubbling ceases. Causality: Methanol safely quenches any residual unreacted borane.

  • Concentration: Remove the volatile solvents (THF and MeOH) in vacuo to yield a white paste.

  • Hydrolysis: Resuspend the paste in 20% aqueous KOH (or NaOH) and stir vigorously for 2-4 hours at room temperature. Causality: Strong aqueous base is required to hydrolyze the robust boron-oxygen bonds of the intermediate borate esters, thereby liberating the free amino alcohol[2].

  • Extraction: Extract the aqueous layer with Methyl tert-butyl ether (MTBE) or dichloromethane (3 × equal volume)[2].

  • Isolation: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude (S)-2-amino-1-pentanol (free base) as a colorless to pale-yellow oil[2].

Phase 3: Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude (S)-2-amino-1-pentanol in a minimal amount of dry diethyl ether or MTBE.

  • Cooling: Cool the solution to 0 °C to maximize crystallization yield.

  • Precipitation: Slowly add a stoichiometric excess (1.1 equivalents) of anhydrous HCl (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) under continuous stirring. A white precipitate of (S)-2-amino-1-pentanol hydrochloride will immediately form[1].

  • Filtration: Filter the precipitate under a nitrogen blanket using a Büchner funnel, wash with cold anhydrous ether, and dry under high vacuum to afford the pure hydrochloride salt.

Workflow A 1. L-Norvaline + NaBH4 in THF B 2. I2 Addition (0 °C, H2 evolution) A->B C 3. Reflux (14-16 hours) B->C D 4. Quench (MeOH) & Hydrolysis (KOH) C->D E 5. Extraction (MTBE) & Concentration D->E F 6. HCl Addition (Salt Formation) E->F G (S)-2-Amino-1-pentanol HCl (White Solid) F->G

Caption: Step-by-step synthetic workflow for the preparation of (S)-2-amino-1-pentanol hydrochloride.

Quantitative Data Summary

The following table summarizes the stoichiometric requirements and expected outcomes for the optimized synthetic route.

ParameterValue / ReagentMolar EquivalentsPurpose / Causality
Starting Material L-Norvaline1.0Chiral pool precursor for the (S)-enantiomer.
Reducing Agent NaBH₄2.41Primary hydride source[3].
Oxidant / Activator Iodine (I₂)1.0Oxidizes NaBH₄ to generate BH₃ in situ[3].
Solvent Anhydrous THFN/AAprotic reaction medium; stabilizes BH₃.
Quenching Agent Methanol (MeOH)ExcessDestroys residual reactive borane species.
Hydrolysis Base 20% aq. KOHExcessCleaves intermediate boron-oxygen complexes[2].
Salt Reagent HCl (in ether/dioxane)1.1Protonates the free amine to precipitate the salt[1].
Expected Yield 75% - 85%N/AOverall isolated yield after crystallization.

References

  • (S)
  • A Convenient Reduction of Amino Acids and Their Derivatives - Erowid (McKennon & Meyers, J. Org. Chem. 1993) Erowid
  • Reducing carboxylic acid to alcohol, McKennon and Meyers (JOC, 1993,58, 3568-3571) used NaBH4-I2. What is the function of the base during the reaction?
  • Reduction of Chiral Amino Acids Based on Current Method Journal of Chemical and Pharmaceutical Research (JOCPR)
  • Reduction of amino acids to corresponding amino alcohols Chemistry Stack Exchange
  • Reaction mechanism of a new variant of selective reduction using NaBH4 and Iodine ResearchG

Sources

Application

Application Notes and Protocols: 2-Amino-1-pentanol Hydrochloride as a Versatile Chiral Building Block

Abstract Chiral 1,2-amino alcohols are foundational scaffolds in modern asymmetric synthesis, serving as precursors to pharmaceuticals, chiral ligands, and auxiliaries.[1][2] This guide provides an in-depth exploration o...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Chiral 1,2-amino alcohols are foundational scaffolds in modern asymmetric synthesis, serving as precursors to pharmaceuticals, chiral ligands, and auxiliaries.[1][2] This guide provides an in-depth exploration of 2-amino-1-pentanol hydrochloride, a readily available and cost-effective building block derived from the non-proteinogenic amino acid norvaline. We will detail its physicochemical properties, safety considerations, and core applications, with a focus on the synthesis of chiral oxazoline ligands and its use as a chiral auxiliary. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their synthetic endeavors.

Introduction: The Strategic Value of 2-Amino-1-pentanol

The imperative to control stereochemistry in drug development and fine chemical synthesis has cemented the importance of the "chiral pool"—readily available, enantiopure molecules from natural sources.[3] Chiral 1,2-amino alcohols are a privileged class within this pool, offering two adjacent, versatile functional groups (amine and hydroxyl) in a defined stereochemical relationship.[4][5]

2-Amino-1-pentanol, available in both (R) and (S) enantiomeric forms, stands out due to its simple aliphatic side chain, which provides a non-coordinating, sterically defined environment ideal for asymmetric induction. Its hydrochloride salt is the common commercial form, offering enhanced stability and ease of handling. This guide will provide the necessary protocols to unlock the synthetic potential of this fundamental chiral building block.

Physicochemical and Spectroscopic Data

A thorough understanding of a reagent's properties is critical for successful experimental design. The data below pertains to the free amine and its hydrochloride salt.

PropertyValueSource
Compound Name (R)-(-)-2-Amino-1-pentanol[6][7]
Synonyms D-Norvalinol[7]
CAS Number 80696-30-6[7]
Molecular Formula C₅H₁₃NO[8][9]
Molecular Weight 103.16 g/mol [7][8][9]
Appearance White to off-white solid
Melting Point 44-48 °C[7][8]
Optical Activity [α]20/D −17°, c = 1 in chloroform[7]
Compound Name 2-Amino-1-pentanol hydrochloride[10]
CAS Number 4146-05-8[10]
Molecular Formula C₅H₁₄ClNO[10]
Molecular Weight 139.624 g/mol [10]

Spectroscopic data, including IR spectra for the hydrochloride salt, is available through the NIST Chemistry WebBook.[10]

Safety and Handling

As with any chemical reagent, proper safety protocols are mandatory. 2-Amino-1-pentanol and its salt are classified as irritants.

  • Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][9]

  • Precautionary Codes: P261, P264, P271, P280, P302+P352, P305+P351+P338.[6]

  • Personal Protective Equipment (PPE): Eyeshields, chemical-resistant gloves, and a respirator with a suitable filter (e.g., type ABEK) are recommended.[6]

  • Storage: Store in a cool, well-ventilated area in a tightly closed container.

  • Handling: Avoid contact with skin, eyes, and clothing. Prevent the generation of dust or mists. Use in a chemical fume hood with adequate ventilation.[11]

Protocol: Liberation of the Free Amine

The commercially supplied hydrochloride salt is stable but often requires conversion to the free amino alcohol for subsequent reactions. This is a critical first step that must be performed correctly to ensure high yields in downstream applications.

Causality: The protonated amine of the hydrochloride salt is not nucleophilic. A base is required to deprotonate the ammonium salt, liberating the lone pair of electrons on the nitrogen, thereby activating it for reactions such as acylation or condensation.

Step-by-Step Protocol for Neutralization

This protocol is adapted from general procedures for the neutralization of amino alcohol hydrochlorides.[12][13]

  • Dissolution: In a round-bottom flask, dissolve 2-amino-1-pentanol hydrochloride (1.0 eq) in a minimal amount of deionized water.

  • Cooling: Place the flask in an ice/water bath and cool the solution to 0-5 °C with stirring. This mitigates the exothermicity of the neutralization.

  • Basification: While vigorously stirring, slowly add a 50% aqueous solution of sodium hydroxide (NaOH) dropwise. Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding base until the pH reaches 11-13.[12]

  • Extraction: Transfer the aqueous solution to a separatory funnel. Extract the free amine from the aqueous layer using an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volume of the aqueous layer). The choice of solvent depends on the subsequent reaction; DCM is often preferred for its volatility.

  • Drying: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). The choice is critical; Na₂SO₄ is neutral and has a high capacity, making it a safe choice.

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. Caution: The free amine has a higher vapor pressure than its salt; avoid excessive heating of the water bath (max 35-40 °C) to prevent loss of product.

  • Validation: The resulting oil or low-melting solid is the free 2-amino-1-pentanol. It should be used immediately or stored under an inert atmosphere (N₂ or Ar) as free amines can absorb atmospheric CO₂.

Application I: Synthesis of Chiral Oxazoline Ligands

A primary application of 2-amino-1-pentanol is in the synthesis of 2-oxazolines. These heterocycles are key components of widely used chiral ligands, such as BOX (bis(oxazoline)) and PyBOX (pyridine-bis(oxazoline)), which are instrumental in a vast number of metal-catalyzed asymmetric reactions.[14][15] The stereocenter adjacent to the coordinating nitrogen atom effectively biases the catalytic environment, enabling high levels of enantioselectivity.[14]

General Synthetic Workflow

The most common route to 2-oxazolines involves the condensation of a 1,2-amino alcohol with a carboxylic acid or its derivative (e.g., acyl chloride, nitrile), followed by a cyclodehydration step.[14][16][17]

G cluster_0 Starting Materials cluster_1 Reaction & Product AminoAlcohol 2-Amino-1-pentanol (Free Amine) Intermediate N-Acyl Amino Alcohol (Intermediate) AminoAlcohol->Intermediate Acylation / Addition AcidDerivative Carboxylic Acid Derivative (e.g., Nitrile, Acyl Chloride) AcidDerivative->Intermediate Oxazoline Chiral 2-Oxazoline Intermediate->Oxazoline Cyclodehydration (e.g., SOCl₂, TfOH)

Caption: General workflow for the synthesis of chiral 2-oxazolines.

Protocol: Synthesis of a 2-Propyl-4,5-dihydrooxazole Derivative

This protocol illustrates a common cyclization method using thionyl chloride (SOCl₂), which promotes the formation of the oxazoline ring from the intermediate amide.

Causality: The reaction proceeds via an N-acyl amino alcohol intermediate. Thionyl chloride activates the hydroxyl group, converting it into an excellent leaving group (a chlorosulfite ester). An intramolecular nucleophilic attack by the amide oxygen, followed by elimination, results in the formation of the stable five-membered oxazoline ring.[18]

  • Amide Formation: In a flame-dried, three-necked flask under an inert atmosphere (N₂), dissolve the free (S)-2-amino-1-pentanol (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C. Add triethylamine (1.1 eq) followed by the dropwise addition of butanoyl chloride (1.05 eq). Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC or LC-MS analysis indicates complete formation of the N-acyl intermediate.

  • Cyclization Setup: In a separate flask, prepare a solution of thionyl chloride (1.2 eq) in anhydrous DCM under N₂. Cool this solution to 0 °C.

  • Inverse Addition: Slowly add the amide solution from step 1 to the stirred SOCl₂ solution via a cannula or dropping funnel. This "inverse addition" is crucial. It ensures the amino alcohol derivative is always in the presence of excess activating agent, minimizing side reactions.[18] Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 6-12 hours, monitoring by TLC.

  • Quenching: Carefully quench the reaction by slowly pouring the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C. Caution: Gas evolution (CO₂, SO₂) will occur. Ensure adequate ventilation and stirring.

  • Work-up: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the pure 2-propyl-4-ethyl-4,5-dihydrooxazole.

Application II: 2-Amino-1-pentanol as a Chiral Auxiliary

A chiral auxiliary is an enantiopure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction with high diastereoselectivity.[19] After the reaction, the auxiliary is cleaved and can, in principle, be recovered. Amino alcohols are precursors to some of the most powerful chiral auxiliaries, including Evans' oxazolidinones and Meyers' oxazolines.[19][20]

General Strategy for Asymmetric Alkylation

The workflow involves attaching the auxiliary, performing the diastereoselective transformation, and then removing the auxiliary to reveal the enantiomerically enriched product.

G Start Prochiral Carboxylic Acid + (S)-2-Amino-1-pentanol Attach Attach Auxiliary (e.g., form amide) Start->Attach Diastereoselective Diastereoselective Reaction (e.g., Enolate Alkylation with R-X) Attach->Diastereoselective Cleave Cleave Auxiliary (e.g., Hydrolysis) Diastereoselective->Cleave Product Enantiopure Product (e.g., (R)-α-Alkyl Acid) Cleave->Product Recover Recover Auxiliary Cleave->Recover

Caption: Workflow for using an amino alcohol-derived chiral auxiliary.

Protocol: Asymmetric Alkylation via a Pseudoephedrine-Type Amide

This protocol is based on the highly successful methodology developed by Myers, which uses pseudoephedrine amides for alkylation.[19] While 2-amino-1-pentanol is not pseudoephedrine, the underlying principles of forming a tertiary amide for chelation-controlled enolization are analogous and serve as an excellent model.

Causality: The auxiliary creates a rigid, sterically-defined environment. Upon deprotonation with a strong base (like LDA), the lithium cation is chelated by the amide oxygen and the hydroxyl group (after deprotonation). This forms a rigid enolate structure where one face is sterically shielded by the auxiliary's side chain (the propyl group), forcing the incoming electrophile (R-X) to approach from the less hindered face.

  • Amide Formation: Prepare the N-acyl derivative by reacting the free (S)-2-amino-1-pentanol with a desired acyl chloride (e.g., propanoyl chloride) as described in section 3.2, step 1. This forms the tertiary amide auxiliary substrate.

  • Enolate Formation: In a flame-dried flask under argon, dissolve the amide (1.0 eq) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add a solution of lithium diisopropylamide (LDA, 1.1 eq) in THF dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: To the enolate solution at -78 °C, add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise. Maintain the reaction at this temperature and stir for 2-4 hours. The low temperature is critical for maintaining the integrity of the enolate and maximizing diastereoselectivity.

  • Quenching: Quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up and Cleavage: Allow the mixture to warm to room temperature. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. The resulting diastereomerically enriched product can be cleaved to the corresponding carboxylic acid or alcohol. For example, vigorous acidic or basic hydrolysis (e.g., refluxing with 6M HCl or 4M KOH) will cleave the amide bond, liberating the chiral α-substituted carboxylic acid and the original amino alcohol auxiliary.[19]

  • Analysis: The diastereomeric ratio of the alkylated product can be determined by ¹H NMR or chiral HPLC/GC analysis of the crude product before cleavage. The enantiomeric excess of the final product is determined after cleavage and purification.

Conclusion

2-Amino-1-pentanol hydrochloride is a powerful and economical entry point into the world of chiral synthesis. Its straightforward conversion to the free amine allows for its direct use in forming critical synthetic intermediates. As demonstrated, its application in the synthesis of chiral oxazoline ligands and its potential as a robust chiral auxiliary highlight its versatility. The protocols and scientific rationale provided herein should equip researchers with the foundational knowledge to confidently and effectively incorporate this building block into their synthetic strategies, paving the way for the efficient construction of complex, enantiomerically pure molecules.

References

  • (2S)-2-AMino-1-pentanol HCl - ChemBK. (2024, January 2). ChemBK. [Link]

  • 2-Amino-1-pentanol hydrochloride. (n.d.). NIST WebBook. [Link]

  • Oxazoline - Wikipedia. (n.d.). Wikipedia. [Link]

  • 2-Amino-1-pentanol | C5H13NO | CID 249017 - PubChem. (n.d.). PubChem. [Link]

  • A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. (n.d.). MDPI. [Link]

  • [Synthetic 2-amino alcohol derivatives as chiral auxiliaries]. (n.d.). PubMed. [Link]

  • Kwo, A. C. (n.d.). SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS. IDEALS. [Link]

  • WO2010015211A1 - Synthesis of oxazoline compounds - Google Patents. (n.d.).
  • Synthesis of 2-oxazolines - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. (2019, November 18). ACS Publications. [Link]

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. (2024, May 3). PubMed. [Link]

  • US3855300A - Process for the production of 2-amino-1-butanol - Google Patents. (n.d.).
  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (2013, October 2). MDPI. [Link]

  • CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol - Google Patents. (n.d.).
  • One-Pot Preparation of Cyclic Amines from Amino Alcohols - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. (n.d.). Journal of the American Chemical Society. [Link]

Sources

Method

The Cornerstone of Chiral Induction: Application Notes and Protocols for 2-Amino-1-Pentanol Hydrochloride in Asymmetric Catalysis

In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical development and materials science. Chiral amino alcohols serve as f...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical development and materials science. Chiral amino alcohols serve as foundational building blocks in this endeavor, acting as versatile precursors for a myriad of chiral ligands and auxiliaries.[1][2] Among these, 2-amino-1-pentanol, readily available as its hydrochloride salt, offers a robust and cost-effective entry point for inducing stereoselectivity in a variety of chemical transformations. This guide provides an in-depth exploration of the applications of 2-amino-1-pentanol hydrochloride in asymmetric catalysis, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic campaigns.

The utility of chiral amino alcohols like 2-amino-1-pentanol stems from their bifunctional nature, possessing both an amino and a hydroxyl group. This arrangement allows for the formation of rigid, well-defined chiral environments when complexed with a metal or metalloid, thereby directing the stereochemical outcome of a reaction.[2] This principle is most prominently exemplified in the preparation of chiral oxazaborolidine catalysts for the asymmetric reduction of ketones, a transformation famously known as the Corey-Bakshi-Shibata (CBS) reduction.[3][4][5]

The Power of Oxazaborolidines: Asymmetric Ketone Reduction

The CBS reduction is a cornerstone of asymmetric synthesis, enabling the predictable and highly enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.[3][5] The catalyst for this transformation, a chiral oxazaborolidine, is readily prepared from a β-amino alcohol, such as 2-amino-1-pentanol.[2][6]

Mechanism of Action: A Tale of Two Lewis Acids

The remarkable efficiency and selectivity of the CBS reduction are attributed to a dual-activation mechanism.[2][7] The oxazaborolidine catalyst, formed from 2-amino-1-pentanol and a borane source, coordinates with another molecule of borane. In this complex, the Lewis acidic boron atom of the oxazaborolidine activates the ketone by coordinating to the carbonyl oxygen. Simultaneously, the Lewis basic nitrogen atom of the oxazaborolidine activates the borane reducing agent.[7] This intricate arrangement creates a highly organized, six-membered transition state that facilitates the stereoselective transfer of a hydride from the borane to the ketone.

Diagram 1: Catalytic Cycle of the Corey-Bakshi-Shibata (CBS) Reduction

CBS_Cycle Catalyst Chiral Oxazaborolidine (from 2-amino-1-pentanol) Catalyst_Borane Catalyst-Borane Complex Catalyst->Catalyst_Borane + BH₃ Borane BH₃ Transition_State Six-Membered Transition State Catalyst_Borane->Transition_State + Ketone Ketone Prochiral Ketone Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Hydride Transfer Product_Complex->Catalyst Release of Product Alcohol Chiral Secondary Alcohol Product_Complex->Alcohol Hydrolytic Workup Workflow Start Start: (S)-2-Amino-1-pentanol HCl Catalyst_Prep In situ Catalyst Formation with BH₃·SMe₂ in THF Start->Catalyst_Prep Reduction Asymmetric Reduction of Ketone Catalyst_Prep->Reduction Workup Quenching, Extraction, and Purification Reduction->Workup Analysis Analysis (Chiral HPLC/GC) Workup->Analysis Product End: Enantiomerically Enriched Alcohol Analysis->Product

Sources

Application

HPLC method development for 2-amino-1-pentanol hydrochloride quantification

Advanced HPLC-FLD Method Development for the Quantification of 2-Amino-1-pentanol Hydrochloride Executive Summary 2-Amino-1-pentanol hydrochloride is a highly polar, chiral amino alcohol frequently utilized as a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced HPLC-FLD Method Development for the Quantification of 2-Amino-1-pentanol Hydrochloride

Executive Summary

2-Amino-1-pentanol hydrochloride is a highly polar, chiral amino alcohol frequently utilized as a critical building block in asymmetric synthesis and active pharmaceutical ingredient (API) development[1]. The quantification of this compound presents a distinct analytical challenge: it lacks a conjugated π-electron system, rendering direct Ultraviolet (UV) detection highly insensitive and susceptible to matrix interference[1]. To achieve the sensitivity required for trace-level quantification, this application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) method utilizing pre-column derivatization and Fluorescence Detection (FLD).

Mechanistic Rationale & Chemistry (The "Why")

As a Senior Application Scientist, method development must begin with the physicochemical realities of the analyte.

  • The Derivatization Strategy: To bypass the lack of a chromophore, we employ a pre-column derivatization strategy using o-phthalaldehyde (OPA) in the presence of a nucleophilic thiol, 2-mercaptoethanol (MCE)[2]. OPA reacts rapidly with primary amines to form a highly fluorescent 1-alkylthio-2-alkyl-substituted isoindole derivative[3].

  • The Causality of pH: Because the analyte is supplied as a hydrochloride salt, the primary amine is protonated ( NH3+​ ) and non-nucleophilic. The reaction environment must be buffered to a highly alkaline state (pH 9.5) to deprotonate the amine ( NH2​ ), allowing it to execute a nucleophilic attack on the dialdehyde of OPA[3].

  • Chromatographic Shift: Derivatization not only shifts the detection modality to high-sensitivity FLD but also drastically increases the analyte's hydrophobicity. This allows the highly polar amino alcohol to be strongly retained and resolved on a standard C18 reverse-phase column, avoiding the need for complex Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-pairing reagents[3][4].

Analytical Workflow Architecture

Workflow Step1 Analyte Preparation 2-Amino-1-pentanol HCl in Borate Buffer (pH 9.5) Step2 Pre-Column Derivatization Add OPA + MCE Reagent (React 2 min at RT) Step1->Step2 Deprotonation of primary amine Step3 RP-HPLC Separation C18 Column, Gradient Elution (Water/Acetonitrile) Step2->Step3 Isoindole derivative formation Step4 Fluorescence Detection Excitation: 340 nm Emission: 450 nm Step3->Step4 Elution of hydrophobic adduct Step5 Data Quantification Integration & Calibration via Internal Standard Step4->Step5 Signal processing

Fig 1. Pre-column derivatization and HPLC quantification workflow for 2-amino-1-pentanol.

Self-Validating Experimental Protocol

A trustworthy analytical method must inherently verify its own accuracy. By incorporating an Internal Standard (IS) such as L-norvaline (a structurally similar amino acid), we mathematically normalize any micro-variations in derivatization efficiency, reagent degradation, or autosampler injection volume.

Step 4.1: Reagent Preparation

  • Borate Buffer (pH 9.5): Dissolve 0.4 M boric acid in LC-MS grade water. Adjust to pH 9.5 using 1 M NaOH. Note: Strict pH control is non-negotiable for complete deprotonation of the HCl salt.

  • OPA/MCE Derivatization Reagent: Dissolve 50 mg OPA in 1 mL methanol. Add 50 µL of 2-mercaptoethanol, then dilute to 10 mL with the pH 9.5 borate buffer[3]. Critical Insight: The reagent is prone to oxidative degradation. It must be protected from light and prepared fresh daily to maintain a self-validating baseline[2].

Step 4.2: Sample Preparation

  • Accurately weigh 10 mg of 2-amino-1-pentanol HCl and dissolve in 10 mL of LC-MS grade water (1 mg/mL stock).

  • Dilute the stock to the target working range (e.g., 1–50 µg/mL) using the borate buffer.

  • Spike each standard and sample with a constant concentration of the L-norvaline Internal Standard (e.g., 10 µg/mL).

Step 4.3: Automated In-Needle Derivatization Sequence To ensure absolute reproducibility, derivatization should be programmed into the HPLC autosampler:

  • Draw 5 µL of the Sample/IS mixture.

  • Draw 10 µL of the OPA/MCE Reagent.

  • Mix in-loop for 3 cycles.

  • Incubate at ambient temperature for exactly 2.0 minutes. Causality: The OPA reaction is rapid, but the resulting isoindole derivative has a finite half-life. Strict automated timing ensures the adduct is injected at its maximum concentration plateau[2].

  • Inject the total volume onto the column.

Chromatographic Conditions

The hydrophobic nature of the isoindole derivative requires a gradient elution to ensure sharp peak shapes and to wash out late-eluting matrix components or reagent artifacts.

Table 1: HPLC Chromatographic Parameters

ParameterSpecificationScientific Rationale
Column C18, 4.6 x 150 mm, 5 µmProvides optimal retention for the hydrophobic isoindole derivative.
Mobile Phase A 20 mM Sodium Acetate (pH 6.5)Mildly acidic buffer maintains derivative stability during elution.
Mobile Phase B Acetonitrile / Methanol (80:20 v/v)Strong organic eluent to wash strongly retained compounds.
Flow Rate 1.0 mL/minBalances peak resolution and total analysis time.
Column Temp. 30 °CEnsures retention time reproducibility and lowers system backpressure.
Detection FLD: Ex 340 nm, Em 450 nmMaximizes the signal-to-noise ratio specifically for OPA derivatives.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.08020
8.04060
10.00100
12.00100
12.18020
15.08020

System Suitability & Data Integrity

Before executing the sample batch, the system must prove its operational integrity. The following parameters form a self-validating framework to ensure the data generated is scientifically and legally defensible.

Table 3: System Suitability Test (SST) Acceptance Criteria

ParameterAcceptance CriterionSelf-Validation Purpose
Retention Time RSD ≤ 1.0% (n=6)Verifies pump stability, gradient proportioning, and column equilibration.
Peak Area Ratio RSD ≤ 2.0% (n=6)Validates derivatization efficiency and autosampler precision (Sample area / IS area).
Tailing Factor (Tf) 0.8 - 1.5Ensures column health and verifies the absence of secondary silanol interactions.
Resolution (Rs) ≥ 2.0Confirms baseline separation between the analyte, the internal standard, and OPA reagent peaks.

Sources

Method

Application Note &amp; Protocol: Synthesis of Chiral Oxazolines Utilizing (S)-2-Amino-1-pentanol Hydrochloride

Introduction: The Significance of Chiral Oxazolines in Modern Synthesis Chiral oxazolines are a cornerstone of modern asymmetric catalysis and synthesis.[1][2] Their prevalence stems from their remarkable versatility as...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Chiral Oxazolines in Modern Synthesis

Chiral oxazolines are a cornerstone of modern asymmetric catalysis and synthesis.[1][2] Their prevalence stems from their remarkable versatility as "privileged" ligands for a multitude of metal-catalyzed transformations, including carbon-carbon bond-forming reactions, hydrosilylations, and allylic substitutions.[2][3][4] The stereocenter of the oxazoline ring, positioned alpha to the coordinating nitrogen atom, exerts a profound influence on the enantioselectivity of the catalytic process.[2] Furthermore, the modular nature of their synthesis allows for the fine-tuning of steric and electronic properties to optimize catalyst performance.[1][3] Beyond their role as ligands, chiral oxazolines serve as valuable chiral auxiliaries and are integral components of various biologically active molecules.[5][6][7]

This application note provides a comprehensive guide to the preparation of chiral oxazolines, with a specific focus on the use of the readily available and cost-effective chiral building block, (S)-2-amino-1-pentanol hydrochloride. We will delve into the mechanistic underpinnings of the cyclization reaction, provide a detailed, field-tested protocol, and discuss the critical parameters for ensuring high yield and enantiopurity.

The Synthetic Pathway: From Amino Alcohol to Chiral Oxazoline

The most common and robust method for the synthesis of 2-substituted chiral oxazolines involves the cyclization of a β-amino alcohol with a suitable electrophilic partner.[8] While various methods exist, including the use of carboxylic acids, acid chlorides, and aldehydes, the reaction with nitriles in the presence of a Lewis acid catalyst offers a direct and efficient route.[7][8][9][10]

The general transformation is depicted below:

Caption: General scheme for the synthesis of chiral oxazolines.

Mechanistic Insights: The Role of the Lewis Acid

The reaction between a nitrile and an amino alcohol, such as (S)-2-amino-1-pentanol, typically requires high temperatures and the presence of a Lewis acid catalyst, like zinc chloride (ZnCl₂), to proceed efficiently.[8] While the precise mechanism is not definitively established, it is widely believed to proceed through a pathway analogous to the Pinner reaction.[8]

The proposed mechanism can be outlined as follows:

  • Activation of the Nitrile: The Lewis acid coordinates to the nitrogen atom of the nitrile, increasing its electrophilicity.

  • Nucleophilic Attack: The hydroxyl group of the amino alcohol attacks the activated nitrile carbon, forming a coordinated imidate intermediate.

  • Intramolecular Cyclization: The amino group then attacks the imidate carbon in an intramolecular fashion, leading to a tetrahedral intermediate.

  • Elimination and Rearrangement: Subsequent elimination of the Lewis acid and a proton transfer results in the formation of the stable oxazoline ring.

The use of a Lewis acid is crucial as it facilitates the initial nucleophilic attack on the otherwise unreactive nitrile.

Experimental Protocol: Synthesis of (S)-4-Propyl-2-phenyl-4,5-dihydrooxazole

This protocol details the synthesis of a representative chiral oxazoline using (S)-2-amino-1-pentanol hydrochloride and benzonitrile.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesPuritySupplier
(S)-2-Amino-1-pentanol hydrochloride139.631.396 g10 mmol>98%Commercially Available
Benzonitrile103.121.134 g (1.1 mL)11 mmol>99%Commercially Available
Zinc Chloride (anhydrous)136.300.273 g2 mmol>98%Commercially Available
Sodium Hydroxide40.000.400 g10 mmol>97%Commercially Available
Dichloromethane (anhydrous)84.9350 mL->99.8%Commercially Available
Chlorobenzene (anhydrous)112.5620 mL->99.8%Commercially Available
Saturated aq. NaHCO₃-30 mL--Prepared in-house
Brine-30 mL--Prepared in-house
Anhydrous MgSO₄120.375 g--Commercially Available
Step-by-Step Procedure

Workflow for Oxazoline Synthesis

Caption: Experimental workflow for chiral oxazoline synthesis.

Detailed Steps:

  • Free-Basing of (S)-2-Amino-1-pentanol:

    • In a 100 mL round-bottom flask, dissolve (S)-2-amino-1-pentanol hydrochloride (1.396 g, 10 mmol) and sodium hydroxide (0.400 g, 10 mmol) in 20 mL of deionized water.

    • Stir the solution for 15 minutes at room temperature.

    • Transfer the aqueous solution to a separatory funnel and extract with dichloromethane (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the free amino alcohol as a colorless oil. The crude product is typically used directly in the next step without further purification.

  • Oxazoline Formation:

    • To a 50 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the crude (S)-2-amino-1-pentanol (from the previous step), benzonitrile (1.134 g, 1.1 mL, 11 mmol), and anhydrous zinc chloride (0.273 g, 2 mmol).

    • Add 20 mL of anhydrous chlorobenzene to the flask.

    • Heat the reaction mixture to reflux (approximately 132 °C) under a nitrogen atmosphere and maintain for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Quench the reaction by slowly adding 30 mL of saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine (30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a yellow oil.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting with 95:5 and gradually increasing the polarity) to afford the pure (S)-4-propyl-2-phenyl-4,5-dihydrooxazole.

Characterization

The final product should be characterized by standard spectroscopic methods to confirm its structure and purity.

  • ¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ) will show characteristic signals for the propyl group, the phenyl group, and the diastereotopic protons of the oxazoline ring.

  • ¹³C NMR (CDCl₃, 100 MHz): Will show the corresponding carbon signals, including the characteristic imine carbon of the oxazoline ring.

  • FT-IR (neat): A strong C=N stretching vibration is expected around 1650 cm⁻¹.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass of the synthesized compound.

  • Chiral HPLC/GC: To determine the enantiomeric excess (ee) of the product.

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the Lewis acid and the intermediate species. Ensure all glassware is oven-dried and reagents are anhydrous.[8]

  • Purity of Starting Materials: The purity of the amino alcohol and the nitrile is crucial for obtaining high yields and minimizing side reactions.

  • Reaction Time and Temperature: The reaction typically requires prolonged heating at reflux. Incomplete conversion may be observed with shorter reaction times or lower temperatures.

  • Choice of Lewis Acid: While zinc chloride is commonly used, other Lewis acids such as aluminum trichloride or boron trifluoride etherate can also be employed, potentially affecting reaction times and yields.[5][11][12][13][14]

  • Purification: Careful column chromatography is often necessary to separate the desired oxazoline from unreacted starting materials and byproducts.

Conclusion

The synthesis of chiral oxazolines from 2-amino-1-pentanol hydrochloride provides a reliable and versatile method for accessing a valuable class of chiral ligands and auxiliaries. The protocol outlined in this application note, based on the Lewis acid-catalyzed reaction with nitriles, offers a practical approach for researchers in asymmetric synthesis and drug development. By understanding the underlying mechanism and adhering to the key experimental parameters, scientists can efficiently prepare a wide range of chiral oxazolines for their specific applications.

References

  • Gant, T. G.; Meyers, A. I. The chemistry of 2-oxazolines (1985–present). Tetrahedron. 1994 , 50 (8), 2297-2360. [Link]

  • Desimoni, G.; Faita, G.; Jørgensen, K. A. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis. Chemical Reviews. 2006 , 106 (9), 3561-3651. [Link]

  • McManus, H. A.; Guiry, P. J. Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews. 2021 , 121 (11), 6373-6521. [Link]

  • Bolm, C.; Weickhardt, K.; Zehnder, M.; Ranff, T. Synthesis of Optically Active Bis(2-oxazolines): From C2-Symmetric to Non-Symmetric Ligands. Angewandte Chemie International Edition in English. 1991 , 30 (7), 829-830. [Link]

  • Wipf, P.; Miller, C. P. A new synthesis of oxazolines and thiazolines from β-hydroxy and β-mercapto amides. Tetrahedron Letters. 1992 , 33 (41), 6267-6270. [Link]

  • Witte, H.; Seeliger, W. Simple Synthesis of 2-Substituted 2-Oxazolines and 5,6-Dihydro-4H-1,3-oxazines. Angewandte Chemie International Edition in English. 1972 , 11 (4), 287-288. [Link]

  • Meyers, A. I.; Knaus, G.; Kamata, K.; Ford, M. E. Asymmetric synthesis of R and S dialkylacetic acids from a single chiral oxazoline. Journal of the American Chemical Society. 1976 , 98 (2), 567-576. [Link]

  • Nishiyama, H.; Itoh, Y.; Matsumoto, H.; Park, S.-B.; Itoh, K. New Chiral Bidentate Bis(oxazolinyl)pyridine Ligand (pybox): Asymmetric Hydrosilylation of Ketones. Journal of the American Chemical Society. 1994 , 116 (6), 2223-2224. [Link]

  • Stark, M. A.; Jones, G.; Richards, C. J. A one-pot synthesis of chiral oxazolinyl-ferrocenes. Tetrahedron: Asymmetry. 1997 , 8 (10), 1523-1526. [Link]

  • Frump, J. A. Oxazolines. Their preparation, reactions, and applications. Chemical Reviews. 1971 , 71 (5), 483-505. [Link]

  • Johnson, J. S.; Evans, D. A. Chiral Bis(oxazoline)copper(II) Complexes: Versatile Catalysts for Enantioselective Cycloaddition, Aldol, and Michael Reactions. Accounts of Chemical Research. 2000 , 33 (6), 325-335. [Link]

  • Reuman, M.; Meyers, A. I. The synthetic utility of 2-oxazolines. Tetrahedron. 1985 , 41 (5), 837-860. [Link]

  • Helen, A.; Guiry, P. J. Recent advances in the synthesis and applications of phosphino-oxazoline (PHOX) ligands. Dalton Transactions. 2008 , (4), 457-475. [Link]

  • Bolm, C.; Hildebrand, J. P.; Muñiz, K. Recent results on the synthesis and use of pyridine-2,6-bis(2-oxazolines). Inorganica Chimica Acta. 2000 , 300-302, 878-886. [Link]

Sources

Application

synthesis of pharmaceutical intermediates using 2-amino-1-pentanol hydrochloride

Advanced Application Note: Synthesis and Utilization of (S)-2-Amino-1-pentanol Hydrochloride in Pharmaceutical Intermediates Executive Summary & Strategic Context In the landscape of asymmetric synthesis and modern drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: Synthesis and Utilization of (S)-2-Amino-1-pentanol Hydrochloride in Pharmaceutical Intermediates

Executive Summary & Strategic Context

In the landscape of asymmetric synthesis and modern drug discovery, (S)-2-amino-1-pentanol and its stable hydrochloride salt serve as high-value chiral synthons. They provide a critical bifunctional scaffold—a primary amine and a primary alcohol adjacent to a precisely defined stereocenter. This specific structural motif is heavily utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including tricyclic corticotropin-releasing factor-1 (CRF-1) antagonists and the Hepatitis C virus (HCV) NS3 protease inhibitor Telaprevir 1. This application note details the optimized upstream synthesis of the hydrochloride salt from the chiral pool and its downstream application in advanced multicomponent reactions (MCRs).

Upstream Synthesis: Preparation of (S)-2-Amino-1-pentanol Hydrochloride

Causality & Experimental Design: Synthesizing the enantiopure amino alcohol relies on the reduction of the naturally occurring amino acid L-norvaline. We employ a two-step esterification-reduction sequence rather than the direct reduction of the carboxylic acid. Direct reduction requires harsh conditions (e.g., refluxing with excess borane or LiAlH₄) which can lead to partial racemization or incomplete conversion. By first converting L-norvaline to its methyl ester, the subsequent reduction with Lithium Aluminum Hydride (LiAlH₄) proceeds rapidly at 0°C to room temperature, strictly preserving the delicate stereocenter 2. The final conversion to the hydrochloride salt is crucial; the free base is a hygroscopic liquid prone to oxidative degradation, whereas the HCl salt is a highly stable, crystalline solid ideal for long-term storage and precise stoichiometric weighing.

Protocol A: Synthesis of (S)-2-Amino-1-pentanol Hydrochloride

  • Esterification: Suspend 1.0 eq of L-norvaline in anhydrous methanol (10 mL/g). Cool to 0°C. Add 1.2 eq of thionyl chloride (SOCl₂) dropwise to manage the exotherm and HCl gas evolution. Reflux for 4 hours. Concentrate under reduced pressure to yield L-norvaline methyl ester hydrochloride.

  • Reduction: Suspend the ester in anhydrous THF (15 mL/g) at 0°C under N₂. Carefully add 2.5 eq of LiAlH₄ in portions. Mechanistic Note: The excess hydride is required to first neutralize the hydrochloride salt and subsequently reduce the ester. Stir at room temperature for 2 hours.

  • Quenching (Fieser Method): To prevent the formation of an intractable aluminum gel, quench the reaction at 0°C by sequentially adding x mL water, x mL 15% NaOH, and 3x mL water (where x = grams of LiAlH₄ used). Self-Validation: The reaction is successfully quenched when a granular, easily filterable white precipitate forms, leaving a clear supernatant 2. Filter through a Celite pad and concentrate the filtrate to yield the crude free base.

  • Salt Formation: Dissolve the crude (S)-2-amino-1-pentanol in anhydrous diethyl ether. Bubble dry HCl gas through the solution until precipitation ceases. Filter, wash with cold ether, and dry under vacuum to obtain the pure hydrochloride salt.

G N1 L-Norvaline (Chiral Pool) N2 Esterification (SOCl2, MeOH) N1->N2 N3 L-Norvaline Methyl Ester N2->N3 N4 Reduction (LiAlH4, 0°C) N3->N4 N5 (S)-2-Amino-1-pentanol (Free Base) N4->N5 N6 Salt Formation (HCl gas) N5->N6 N7 (S)-2-Amino-1-pentanol HCl (Stable Salt) N6->N7

Workflow for synthesizing (S)-2-amino-1-pentanol HCl from L-Norvaline.

Downstream Application: Telaprevir Isocyanide Fragment via Multicomponent Reactions

Causality & Experimental Design: The synthesis of Telaprevir (Incivek) historically required over 20 linear steps using standard peptide coupling, suffering from low overall yields and poor atom economy 3. Modern synthetic routes utilize a Passerini 3-component reaction (P-3CR) to construct the core structure in a highly convergent manner. (S)-2-amino-1-pentanol serves as the direct precursor to the critical isocyanide fragment.

The workflow requires N-formylation followed by oxidation of the alcohol to an aldehyde. Critical Insight: The oxidation step utilizes Dess-Martin Periodinane (DMP). DMP is specifically chosen over Swern or Jones oxidations because it operates under extremely mild, neutral conditions, which strictly prevents the epimerization of the labile α -chiral center adjacent to the newly formed aldehyde 4.

Protocol B: Synthesis of the P-3CR Precursor

  • N-Formylation: Treat (S)-2-amino-1-pentanol (free base, generated in situ from the HCl salt using a mild base like N-methylmorpholine) with ethyl formate or a mixed anhydride (formic acid/acetic anhydride) at room temperature to yield the N-formyl alcohol 3.

  • Oxidation: Dissolve the N-formyl alcohol in anhydrous dichloromethane (DCM). Add 1.1 eq of Dess-Martin Periodinane at 0°C. Stir for 1 hour. Self-Validation: The reaction progress can be visually tracked by the precipitation of the iodine(III) byproduct (iodinane), indicating successful oxidation without the need for immediate TLC sampling. The mild nature of DMP ensures the stereochemical integrity of the resulting chiral aldehyde 3.

  • Passerini Reaction (One-Pot Integration): In advanced protocols, the DMP oxidation and the P-3CR are telescoped into a single pot. The newly formed chiral aldehyde is immediately reacted with cyclopropyl isocyanide and acetic acid in DCM to yield the highly functionalized intermediate 4.

G A (S)-2-Amino-1-pentanol B N-Formylation (Formic Acid) A->B C N-Formyl Alcohol B->C D Oxidation (Dess-Martin) C->D E Chiral Aldehyde D->E F Passerini-3CR (Isocyanide + Acid) E->F G Telaprevir Intermediate F->G

Multicomponent reaction pathway for Telaprevir intermediates.

Quantitative Data & Quality Control

To ensure the integrity of the synthesized (S)-2-amino-1-pentanol hydrochloride and its downstream intermediates, rigorous analytical validation is required before proceeding to multicomponent coupling steps.

ParameterAnalytical MethodExpected SpecificationStrategic Importance
Enantiomeric Excess (ee) Chiral HPLC> 99.0%Prevents complex diastereomeric mixtures in downstream MCRs.
Optical Rotation Polarimetry ( [α]D20​ ) +17∘ ( c=1 , CHCl₃) for free base 1Rapid verification of the (S)-configuration post-reduction.
Chemical Purity GC-FID / ¹H-NMR> 98.0%Ensures stoichiometric accuracy in subsequent peptide couplings.
Moisture Content Karl Fischer Titration< 0.5%Prevents premature quenching of highly sensitive reagents (e.g., DMP).

Sources

Method

Application Note &amp; Protocol: Efficient Conversion of 2-Amino-1-Pentanol Hydrochloride to its Free Base

Abstract and Introduction 2-Amino-1-pentanol is a valuable chiral building block and intermediate in the synthesis of various pharmaceuticals and fine chemicals. It is frequently supplied and stored as a hydrochloride sa...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract and Introduction

2-Amino-1-pentanol is a valuable chiral building block and intermediate in the synthesis of various pharmaceuticals and fine chemicals. It is frequently supplied and stored as a hydrochloride salt to enhance its stability and ease of handling. However, for many synthetic applications, particularly those involving nucleophilic attack by the amino group, the compound must be in its neutral, or "free base," form. This application note provides a comprehensive, field-proven protocol for the efficient conversion of 2-amino-1-pentanol hydrochloride to its free base. The guide delves into the chemical principles of the conversion, offers a detailed step-by-step methodology using liquid-liquid extraction, and outlines methods for verifying the successful transformation and purity of the final product.

Principle of Conversion: An Acid-Base Approach

The conversion of an amine hydrochloride salt to its free base is a fundamental acid-base reaction. 2-Amino-1-pentanol hydrochloride exists as an ammonium salt, where the amino group is protonated (R-NH₃⁺) and balanced by a chloride counter-ion (Cl⁻). This ionic nature renders the salt highly soluble in aqueous solutions and generally insoluble in nonpolar organic solvents.

To generate the free base (R-NH₂), a base stronger than the amine itself must be introduced to deprotonate the ammonium ion. The equilibrium of this reaction is dictated by the pKa of the conjugate acid of the amine and the pKa of the conjugate acid of the added base. For (2S)-2-amino-1-pentanol, the predicted pKa of the protonated amine is approximately 12.88.[1] Therefore, a strong base, such as sodium hydroxide (NaOH), is required to shift the equilibrium decisively towards the formation of the free amine.

Reaction: CH₃(CH₂)₂CH(NH₃⁺Cl⁻)CH₂OH + NaOH → CH₃(CH₂)₂CH(NH₂)CH₂OH + NaCl + H₂O

Once deprotonated, the resulting 2-amino-1-pentanol is a neutral molecule with significantly reduced water solubility and increased solubility in organic solvents. This differential solubility is the cornerstone of the purification process, allowing for its efficient separation from the aqueous phase and the resulting inorganic salts (e.g., NaCl) via liquid-liquid extraction.[2][3][4]

Comparative Data: Hydrochloride Salt vs. Free Base

A clear understanding of the physicochemical properties of both the starting material and the product is critical for procedural success.

Property2-Amino-1-pentanol Hydrochloride2-Amino-1-pentanol (Free Base)
Molecular Formula C₅H₁₄ClNO[5]C₅H₁₃NO[6]
Molecular Weight 139.62 g/mol [5]103.16 g/mol
Appearance White to off-white solidColorless to pale yellow liquid/low melting solid[7]
Melting Point ~44-48 °C[1]44-48 °C (for pure enantiomers)
pKa (of conjugate acid) ~12.88 (Predicted)[1]N/A
Solubility High in water; low in nonpolar organic solventsMiscible with water[7]; Soluble in polar organic solvents

Detailed Experimental Protocol

This protocol is designed for the conversion of approximately 5.0 g of 2-amino-1-pentanol hydrochloride. Quantities can be scaled accordingly.

Materials and Reagents
  • Starting Material: 2-Amino-1-pentanol hydrochloride (5.0 g)

  • Base: 2 M Sodium Hydroxide (NaOH) solution (~25-30 mL)

  • Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (150 mL)

  • Washing Solution: Saturated Sodium Chloride solution (Brine) (50 mL)

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Equipment:

    • 100 mL Beaker or Erlenmeyer flask

    • Ice bath

    • pH indicator strips or calibrated pH meter

    • 250 mL Separatory funnel

    • Stir bar and magnetic stir plate

    • Ring stand and clamp

    • Filter paper and funnel

    • Round-bottom flask

    • Rotary evaporator

Step-by-Step Procedure
  • Dissolution: Dissolve 5.0 g of 2-amino-1-pentanol hydrochloride in 25 mL of deionized water in a 100 mL beaker. Stir until all solid has dissolved.

  • Basification: Place the beaker in an ice bath and allow the solution to cool to 0-5 °C. The acid-base neutralization is an exothermic reaction, and cooling prevents excessive temperature increases.

  • pH Adjustment: While stirring, slowly add the 2 M NaOH solution dropwise. Monitor the pH of the aqueous solution regularly using a pH strip or meter. Continue adding the base until the pH is stable at ≥ 13.

    • Causality Note: A pH significantly above the amine's pKa (~12.88) ensures that over 99% of the amine is in its deprotonated, free base form, which is crucial for maximizing extraction efficiency.[8][9]

  • Liquid-Liquid Extraction: Transfer the basic aqueous solution to a 250 mL separatory funnel. Add 50 mL of dichloromethane (DCM).

  • Extraction Process: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 30-60 seconds, venting periodically.

  • Phase Separation: Place the funnel back on the ring stand and allow the layers to separate completely. The denser DCM layer will be at the bottom. Drain the lower organic layer into a clean flask.

  • Repeat Extraction: Perform two additional extractions on the remaining aqueous layer, each time using 50 mL of fresh DCM. Combine all three organic extracts. This repeated process ensures maximum recovery of the product from the aqueous phase.[2]

  • Washing: Return the combined organic extracts to the separatory funnel. Add 50 mL of brine. Shake gently to wash the organic layer. This step helps to remove residual water and any remaining inorganic salts.

  • Drying: Drain the washed organic layer into a clean Erlenmeyer flask. Add a sufficient amount of anhydrous sodium sulfate, swirling the flask until the drying agent no longer clumps together.

  • Isolation: Gravity filter the dried organic solution through a fluted filter paper into a pre-weighed round-bottom flask to remove the drying agent.

  • Solvent Removal: Remove the dichloromethane using a rotary evaporator. The final product should be a clear to pale yellow liquid or low-melting solid.

  • Final Quantification: Weigh the flask containing the product to determine the final yield.

Workflow Visualization

G cluster_prep Preparation & Reaction cluster_extraction Extraction & Workup cluster_product Final Product A Dissolve 2-Amino-1-Pentanol HCl in Water B Cool Solution (Ice Bath) A->B C Add 2M NaOH to pH ≥ 13 B->C D Transfer to Separatory Funnel C->D E Extract with DCM (3x Repetitions) D->E F Combine Organic Layers E->F G Wash with Brine F->G H Dry over Na2SO4 G->H I Filter H->I J Evaporate Solvent (Rotovap) I->J K Isolated Free Base: 2-Amino-1-Pentanol J->K

Caption: Workflow for free base conversion.

Verification and Quality Control

Confirming the identity and purity of the final product is a critical final step.

  • Thin-Layer Chromatography (TLC): Spot the starting material (dissolved in water/methanol) and the final product (dissolved in DCM) on a silica gel TLC plate. Elute with a suitable solvent system (e.g., 90:10:1 DCM:Methanol:Ammonium Hydroxide). The free base product should have a significantly higher Rf value (travel further up the plate) than the highly polar hydrochloride salt, which will likely remain at or near the baseline.

  • Spectroscopic Analysis:

    • ¹H NMR: The most definitive method. The spectrum of the free base will show the absence of the broad ammonium proton (NH₃⁺) peak and the presence of a sharper amine (NH₂) peak. Chemical shifts of protons adjacent to the amino group will also differ from the salt form.

    • FT-IR Spectroscopy: The spectrum of the hydrochloride salt will show broad N-H stretching bands characteristic of an ammonium salt (around 2400-3200 cm⁻¹). The free base will exhibit sharper N-H stretching bands for a primary amine (typically two bands around 3300-3500 cm⁻¹).

  • pH Test of Residual Aqueous Layer: After the final extraction, test the pH of the aqueous phase. It should remain strongly basic (pH ≥ 13), confirming that sufficient base was used to keep the product deprotonated throughout the extraction process.

Safety and Handling Precautions

  • 2-Amino-1-pentanol (hydrochloride and free base): Causes skin and serious eye irritation. May cause respiratory irritation.[1][6]

  • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. All operations should be performed in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) when performing this procedure.

References

  • Turned on its head: Homogeneous liquid-liquid extraction with amines. (2019).
  • A Comparative Guide to HPLC and GC-MS Methods for Amine Analysis. (n.d.). BenchChem.
  • (2S)-2-AMino-1-pentanol HCl - Physico-chemical Properties. (2024). ChemBK.
  • Power, L. A., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering.
  • Rice, A. C., & Stone, C. A. (1961). AMINES IN LIQUID-LIQUID EXTRACTION OF RARE-EARTH ELEMENTS. OSTI.GOV.
  • Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. (n.d.). CDN.
  • How can I free-base my amine
  • Freebase (chemistry). (2012). wikidoc.
  • What is the best way to convert my amine compound from the salt form into free amine? (2015).
  • (R)-(-)-2-Amino-1-pentanol 97. (n.d.). Sigma-Aldrich.
  • (S)-(+)-2-Amino-1-pentanol 97. (n.d.). Sigma-Aldrich.
  • 2-Amino-1-pentanol | C5H13NO | CID 249017. (n.d.). PubChem, NIH.
  • 2-Amino-1-pentanol hydrochloride. (n.d.). NIST WebBook.
  • What is the best way of making free amina base
  • Isolation (Recovery) of amines. (n.d.). University of Alberta.
  • Multicomponent One-Pot Procedure for the Synthesis of Free α-Chiral Amines from Aldehydes. (2005). The Journal of Organic Chemistry.
  • What are the applications and storage conditions of 5-Amino-1-pentanol? (2022). Guidechem.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-1-pentanol Hydrochloride

Welcome to the technical support center for the synthesis of 2-amino-1-pentanol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-amino-1-pentanol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your synthetic route, improve yields, and ensure the highest purity of your final product.

The most common and reliable method for synthesizing chiral amino alcohols, such as 2-amino-1-pentanol (also known as L-Norvalinol when derived from L-norvaline), is the reduction of the corresponding α-amino acid.[1] This guide will focus on the prevalent method of reducing L-norvaline using powerful hydride-reducing agents like lithium aluminum hydride (LiAlH₄).

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.

Problem 1: Low or No Yield of 2-Amino-1-pentanol

Q: I performed the reduction of L-norvaline with LiAlH₄ in THF, but my final yield after workup is extremely low. What are the likely causes?

A: Low yields in this reduction can typically be traced to three critical areas: reagent quality and handling, reaction conditions, and the workup procedure.

  • Cause 1: Inactive Lithium Aluminum Hydride (LiAlH₄)

    • Explanation: LiAlH₄ is a highly reactive reagent that reacts violently with water, including atmospheric moisture.[2][3] If the reagent has been improperly stored or handled, it will be partially or completely quenched, losing its reducing power.

    • Troubleshooting Steps:

      • Verify Reagent Activity: Always use a fresh bottle of LiAlH₄ or a properly stored, sealed container. A simple qualitative test is to carefully add a very small, spatula-tip amount to a drop of anhydrous ethanol; vigorous bubbling (hydrogen evolution) should be observed.

      • Ensure Anhydrous Conditions: All glassware must be rigorously dried, either in an oven overnight (>100°C) or by flame-drying under a vacuum. The reaction should be conducted under an inert atmosphere (e.g., dry nitrogen or argon).[4] All solvents, particularly THF, must be anhydrous.[5]

  • Cause 2: Incomplete Reaction

    • Explanation: The reduction of a carboxylic acid with LiAlH₄ is a robust reaction, but insufficient reagent or reaction time can lead to incomplete conversion.[6] The amino acid's zwitterionic nature can also affect its solubility and reactivity.

    • Troubleshooting Steps:

      • Stoichiometry: A molar excess of LiAlH₄ is required. For an amino acid, at least 1.5 equivalents are theoretically needed (one for the carboxylic acid and one for the acidic amine proton). In practice, using 2-3 equivalents is common to drive the reaction to completion.

      • Controlled Addition: Add the L-norvaline powder in small portions to the cooled (0-10°C) suspension of LiAlH₄ in THF.[5] This controls the initial vigorous evolution of hydrogen gas from the reaction with the amine and carboxyl protons.[5]

      • Reaction Time & Temperature: After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours (typically 4-6 hours) to ensure the complete reduction of the intermediate aluminate salt.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cause 3: Product Loss During Workup

    • Explanation: The workup for LiAlH₄ reactions is critical for breaking down the aluminum-alkoxide complexes and liberating the amino alcohol product. Improper workup can lead to the formation of gelatinous aluminum salts that trap the product, making extraction difficult and significantly lowering the yield.

    • Recommended Workup Protocol (Fieser Method):

      • Cool the reaction mixture in an ice bath.

      • Slowly and carefully add 'x' mL of water, where 'x' is the mass in grams of LiAlH₄ used.

      • Add 'x' mL of 15% aqueous sodium hydroxide (NaOH) solution.[5]

      • Add '3x' mL of water.[5]

      • Stir the resulting mixture vigorously for 30 minutes. This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts.

      • Filter the white precipitate and wash it thoroughly with an organic solvent (like THF or ethyl acetate). The product will be in the combined organic filtrates.

Problem 2: Difficulty in Isolating the Hydrochloride Salt

Q: After obtaining the free-base 2-amino-1-pentanol, I am struggling to crystallize the hydrochloride salt. The product remains an oil or gives a poor yield.

A: This issue usually stems from residual water, incorrect solvent choice, or improper pH adjustment. The hydrochloride salt is formed to improve the compound's stability and handling compared to the free base.[7]

  • Cause 1: Presence of Water

    • Explanation: 2-amino-1-pentanol is hygroscopic, and even small amounts of water can inhibit crystallization. The hydrochloride salt is also quite soluble in water.

    • Troubleshooting Steps:

      • Dry the Free Base: Before attempting salt formation, ensure the free base is anhydrous. After extraction, dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate. After solvent removal, you can further dry the resulting oil under a high vacuum.

      • Use Anhydrous Solvents: The solvent used for crystallization must be anhydrous.

  • Cause 2: Improper Solvent System

    • Explanation: A suitable solvent system should dissolve the salt at higher temperatures but allow it to crystallize upon cooling.

    • Troubleshooting Steps:

      • Solvent Selection: A common method is to dissolve the free base in a solvent in which the hydrochloride salt is sparingly soluble, such as diethyl ether or isopropanol.[8]

      • Precipitation: Bubble anhydrous HCl gas through the solution or add a solution of HCl in an anhydrous solvent (e.g., HCl in isopropanol or diethyl ether) dropwise until the solution is acidic (check with pH paper). The hydrochloride salt should precipitate.

      • Recrystallization: If the initial precipitate is impure, it can be recrystallized. A mixture of an alcohol (like ethanol or isopropanol) and an ether (like diethyl ether or MTBE) is often effective. Dissolve the crude salt in a minimal amount of the hot alcohol and then slowly add the ether until the solution becomes cloudy. Cool the mixture slowly to induce crystallization.[8]

Frequently Asked Questions (FAQs)

Q1: Why is LiAlH₄ preferred over NaBH₄ for the reduction of L-norvaline?

A1: Lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent than sodium borohydride (NaBH₄).[3] NaBH₄ is generally not strong enough to reduce carboxylic acids or esters to alcohols, whereas LiAlH₄ reduces these functional groups readily.[3][6] While methods using NaBH₄ in combination with additives like iodine (I₂) have been developed to reduce amino acids, the direct reduction with LiAlH₄ remains a more common and straightforward laboratory method.[1][9]

Q2: Can I use a different starting material besides L-norvaline?

A2: Yes, other synthetic routes exist, though the reduction of L-norvaline is common due to the direct preservation of stereochemistry. L-norvaline itself can be synthesized from n-valeric acid through a multi-step process involving bromination and ammonolysis.[10][11] Alternative, non-amino acid routes could involve the reductive amination of a corresponding keto-alcohol, but this may not provide the desired stereocontrol.

Q3: My final product has lost its enantiomeric purity. What could be the cause?

A3: While the LiAlH₄ reduction of amino acids is generally considered stereospecific and does not affect the chiral center, racemization can sometimes occur if harsh conditions are used, particularly under basic conditions or high temperatures in subsequent steps.[12] However, a more likely source of enantiomeric impurity is the starting L-norvaline. Ensure the enantiomeric purity of your starting material is high (>98%).

Q4: What is the best way to monitor the reaction's progress?

A4: Thin Layer Chromatography (TLC) is the most effective way to monitor the reaction. Use a polar solvent system (e.g., dichloromethane/methanol or ethyl acetate/methanol with a small amount of ammonium hydroxide). The starting amino acid will have a very low Rf value (it will stay at the baseline). The product, 2-amino-1-pentanol, will be more mobile and have a higher Rf value. The reaction is complete when the spot corresponding to the starting material is no longer visible.

Q5: Are there any safer alternatives to LiAlH₄?

A5: Yes, concerns about the reactivity and safety of LiAlH₄ have led to the development of alternatives. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS), are effective at reducing carboxylic acids and are often considered safer to handle than LiAlH₄.[5] These reagents also typically offer clean reactions and high yields for the reduction of amino acids.[5]

Key Experimental Protocols

Protocol 1: Reduction of L-Norvaline with LiAlH₄
  • Setup: Assemble an oven-dried, three-necked flask with a mechanical stirrer, a reflux condenser, and a nitrogen inlet. Flush the entire system with dry nitrogen.

  • Reagent Addition: Charge the flask with lithium aluminum hydride (2.0 eq.) and anhydrous tetrahydrofuran (THF). Cool the stirred suspension to 0°C in an ice bath.

  • Substrate Addition: Add L-norvaline (1.0 eq.) in small portions over 30-45 minutes. Control the rate of addition to manage the vigorous hydrogen evolution.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC until the L-norvaline spot disappears.

  • Workup (Fieser Method): Cool the flask to 0°C. Sequentially and slowly add:

    • 'x' g of water (where x = mass of LiAlH₄ used).

    • 'x' g of 15% (w/v) NaOH solution.

    • '3x' g of water.

  • Isolation: Stir the mixture at room temperature for 30 minutes. Filter the resulting white granular solid and wash it thoroughly with THF (3x). Combine the organic filtrates.

  • Purification: Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-amino-1-pentanol as an oil or low-melting solid.

Protocol 2: Formation of the Hydrochloride Salt
  • Preparation: Dissolve the crude 2-amino-1-pentanol free base in anhydrous isopropanol or diethyl ether.

  • Acidification: Cool the solution in an ice bath. Slowly add a solution of 2M HCl in diethyl ether (or bubble anhydrous HCl gas) while stirring until the solution becomes acidic (test with pH paper).

  • Crystallization: The white precipitate of 2-amino-1-pentanol hydrochloride will form. Continue stirring in the ice bath for 30 minutes to maximize precipitation.

  • Isolation: Collect the solid by vacuum filtration, wash it with cold, anhydrous diethyl ether, and dry it under a vacuum.

  • Recrystallization (if necessary): Dissolve the solid in a minimum amount of hot ethanol and add diethyl ether until turbidity persists. Cool slowly to obtain pure crystals.

Data Summary

The choice of reducing agent and reaction conditions significantly impacts the yield and safety profile of the synthesis.

Reducing AgentTypical SolventTemperatureRelative SafetyTypical Yield RangeReference
LiAlH₄ THF, Diethyl Ether0°C to RefluxLow (Pyrophoric)70-90%[5]
BH₃·THF / BMS THF0°C to RefluxMedium70-95%[5]
NaBH₄ / I₂ THF0°C to RTHigh80-98%[9]

Visual Diagrams

Reaction Pathway

Reaction_Pathway Figure 1: Synthesis of 2-Amino-1-pentanol HCl cluster_0 Reduction Step cluster_1 Salt Formation L-Norvaline L-Norvaline 2-Amino-1-pentanol 2-Amino-1-pentanol L-Norvaline->2-Amino-1-pentanol 1. LiAlH4, THF 2. Workup Product_HCl 2-Amino-1-pentanol Hydrochloride 2-Amino-1-pentanol->Product_HCl HCl (anhydrous) in Ether/IPA

Caption: Synthesis of 2-Amino-1-pentanol HCl

Troubleshooting Workflow

Troubleshooting_Workflow Figure 2: Workflow for Low Yield Issues Start Low Yield Observed CheckReagents Step 1: Reagent Integrity Check LiAlH₄ activity Ensure anhydrous solvents Start->CheckReagents CheckConditions Step 2: Reaction Conditions Verify stoichiometry (2-3 eq.) Ensure sufficient reflux time CheckReagents->CheckConditions Reagents OK CheckWorkup Step 3: Workup & Isolation Follow Fieser method precisely Wash precipitate thoroughly CheckConditions->CheckWorkup Conditions OK Success Yield Improved CheckWorkup->Success Workup Optimized

Caption: Workflow for Low Yield Issues

References

  • BenchChem. (2025). Technical Support Center: Synthesis of Amino Alcohol Compounds.
  • BenchChem. (2025). Technical Support Center: Grignard Reactions for Amino Alcohol Synthesis.
  • Google Patents. (1998).
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4)
  • BOC Sciences. Amino Alcohol Synthesis Service.
  • University of the West Indies at Mona. Experiment 5 Reductions with Lithium Aluminium Hydride.
  • Dickman, D. A., Meyers, A. I., Smith, G. A., & Gawley, R. E. (1985). REDUCTION OF α-AMINO ACIDS: L-VALINOL. Organic Syntheses, 63, 136.
  • Google Patents. (1974). Process for the production of 2-amino-1-butanol. US3855300A.
  • Sigma-Aldrich. (R)-(-)-2-Amino-1-pentanol 97%.
  • Chemistry Stack Exchange. (2019). Reduction of amino acids to corresponding amino alcohols.
  • ResearchGate. (2024). Design an Energy-Conserving Pathway for Efficient Biosynthesis of 1,5-Pentanediol and 5-Amino-1-Pentanol.
  • Google Patents. (1962). Method of producing 2-amino-1-phenyl-1-propanol hydrochloride. US3028429A.
  • Diva-portal.org.
  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4.
  • Organic Syntheses.
  • Tokoph, K. (2019).
  • Journal of Chemical and Pharmaceutical Research. (2015). Reduction of Chiral Amino Acids Based on Current Method.
  • Google Patents. (2007). Method for synthesis of L-norvaline. CN1962613A.
  • MDPI. (2024).
  • LifeTein Peptide Blog. (2025). Unusual Amino Acids: Norvaline.
  • ACS Publications. (2016).
  • Google Patents. (2018). A kind of synthetic method of 5-amino-1-pentanol. CN108947851B.
  • Patsnap. (2007). Method for synthesis of L-norvaline.
  • European Patent Office. (1999).
  • NIST WebBook. 2-Amino-1-pentanol hydrochloride.
  • Sigma-Aldrich. (S)-(+)-2-Amino-1-pentanol 97%.
  • IDEALS. (2017). SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS.
  • Separ
  • PMC. (2014).

Sources

Optimization

Technical Support Center: Preventing Racemization of 2-Amino-1-Pentanol Hydrochloride

Welcome to the technical support center for handling chiral amino alcohols. This guide provides in-depth troubleshooting advice, preventative protocols, and mechanistic insights for researchers, scientists, and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for handling chiral amino alcohols. This guide provides in-depth troubleshooting advice, preventative protocols, and mechanistic insights for researchers, scientists, and drug development professionals working with 2-amino-1-pentanol hydrochloride. Our goal is to equip you with the expertise to maintain the stereochemical integrity of your material during experimental procedures, particularly during heating.

Section 1: Troubleshooting & Frequently Asked Questions (FAQs)

This section directly addresses common issues and questions regarding the stability of 2-amino-1-pentanol hydrochloride.

Q1: I observed a significant loss of enantiomeric excess (% ee) in my sample of (S)-2-amino-1-pentanol hydrochloride after heating it in solution. What is causing this?

A1: The loss of enantiomeric excess, or racemization, is most likely due to the thermal instability of the stereocenter at carbon-2. Heating, especially under acidic or basic conditions, can provide sufficient energy to overcome the activation barrier for racemization.[1] The process is often catalyzed by trace impurities or the solvent itself. The key issue is the lability of the proton at the chiral center, which can be abstracted and returned non-stereoselectively.

Q2: What is the primary chemical mechanism responsible for the racemization of 2-amino-1-pentanol hydrochloride upon heating?

A2: The most probable mechanism involves the formation of a planar, achiral intermediate. For 2-amino-1-pentanol, a key pathway is through anchimeric assistance (neighboring group participation) of the hydroxyl group. Under heating, the hydroxyl group can attack the adjacent carbon bearing the protonated amine, leading to the transient formation of a cyclic oxazolinium ion intermediate.[2] This intermediate is planar at the original stereocenter. Subsequent ring-opening by a nucleophile (like a chloride ion or water) can occur from either face of the planar intermediate, resulting in a mixture of both (R) and (S) enantiomers.

Q3: Can the pH of my solution affect the rate of racemization?

A3: Absolutely. Both strongly acidic and strongly basic conditions can accelerate racemization.[1]

  • Acidic Conditions: While the hydrochloride salt provides an acidic environment, adding stronger acids can further promote the formation of the oxazolinium intermediate.[3]

  • Basic Conditions: The presence of a base can directly deprotonate the α-carbon (the chiral center), forming a planar carbanion intermediate.[4] Reprotonation of this achiral intermediate leads to racemization.[5][6] It is critical to avoid even catalytic amounts of strong bases during heating.

Q4: Does the choice of solvent matter when heating my compound?

A4: Yes, the solvent choice is critical. Protic solvents (like water, methanol, or ethanol) can participate in the reaction, potentially stabilizing charged intermediates that facilitate racemization.[1] Aprotic polar solvents may also promote racemization depending on the specific mechanism. It is often recommended to use non-polar, aprotic solvents if the experimental conditions permit.

Q5: At what temperature does racemization become a significant issue for 2-amino-1-pentanol hydrochloride?

A5: There is no single "safe" temperature, as the rate of racemization is dependent on multiple factors including time, solvent, pH, and the presence of catalysts.[1] However, as a general rule, racemization rates increase significantly with higher temperatures.[7] It is crucial to use the minimum temperature required for your transformation and to limit the duration of heating. For sensitive compounds, reactions are often best run at or below room temperature if possible.

Section 2: Understanding the Mechanism of Racemization

To effectively prevent racemization, it is essential to understand the underlying chemical pathway. The primary route for 2-amino-1-pentanol involves the formation of a cyclic intermediate, which temporarily destroys the chiral center.

Proposed Racemization Pathway

The diagram below illustrates the proposed mechanism involving neighboring group participation by the hydroxyl group, leading to the formation of a planar oxazolinium ion.

Caption: Decision workflow for heating 2-amino-1-pentanol HCl.

Protocol A: Recommended Low-Temperature Heating in an Aprotic Solvent

This protocol is the preferred method for maintaining stereochemical integrity.

  • Setup: To a dry, oven-baked flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-1-pentanol hydrochloride.

  • Inerting: Purge the flask with dry nitrogen or argon for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the experiment.

  • Solvent Addition: Add the desired anhydrous aprotic solvent (e.g., toluene) via cannula or syringe.

  • Heating: Place the flask in a pre-heated oil bath set to the target temperature (ideally ≤ 40°C).

  • Monitoring: Monitor the reaction's progress using an appropriate analytical technique (e.g., TLC, LC-MS) to minimize the heating duration.

  • Work-up: Upon completion, cool the reaction to room temperature before proceeding with the work-up. Avoid aqueous work-ups with strong acids or bases. [1]

Section 4: Analytical Validation

Verifying the enantiomeric excess (% ee) of your material before and after the experiment is the only way to confirm that racemization has been successfully prevented.

Protocol C: Assessing Enantiomeric Purity via Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for determining the enantiomeric excess of amino alcohols. [8]

  • Sample Preparation: Prepare a dilute solution of your 2-amino-1-pentanol sample (both starting material and final product) in the mobile phase or a compatible solvent. A typical concentration is ~1 mg/mL.

  • Instrumentation & Column:

    • System: HPLC with a UV detector.

    • Column: A chiral stationary phase (CSP) column suitable for separating amines/amino alcohols (e.g., a polysaccharide-based column like Chiralpak IA/IB/IC, or a cyclodextrin-based column).

  • Method Parameters (Example):

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine, DEA) to improve peak shape. A typical starting point is Hexane:Isopropanol:DEA (90:10:0.1).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Low UV (e.g., 210-220 nm), as the analyte lacks a strong chromophore.

    • Column Temperature: 25°C.

  • Analysis:

    • Inject a sample of the racemic standard to determine the retention times of the (R) and (S) enantiomers.

    • Inject your chiral sample.

    • Calculate the enantiomeric excess using the peak areas (A) of the two enantiomers: % ee = |(A_major - A_minor) / (A_major + A_minor)| * 100

Note: Method development and optimization will be required for your specific instrumentation and column. Other methods for determining enantiomeric excess include chiral gas chromatography (GC) and NMR spectroscopy with chiral solvating agents. [9]

References
  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022). Frontiers in Bioengineering and Biotechnology. [Link]

  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. (2020). Nature Protocols. [Link]

  • Kinetic Resolution of Racemic Amino Alcohols Through Intermolecular Acetalization Catalyzed by a Chiral Brønsted Acid. (2015). Angewandte Chemie International Edition. [Link]

  • HYBRID CATALYSIS OF 8-QUINOLINECARBOXALDEHYDE AND BRØNSTED ACID FOR EFFICIENT RACEMIZATION OF α-AMINO AMIDES AND ITS APPLICATION. (2021). HETEROCYCLES. [Link]

  • Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. (2015). Journal of Peptide Science. [Link]

  • Thermal study of simple amino-alcohol solutions. (2002). Cryobiology. [Link]

  • A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. (2022). Molecules. [Link]

  • Racemization of optically active amino alcohols. (1991).
  • Oxazolinium ion. (2013). CAZypedia. [Link]

  • The Problem of Racemization in Drug Discovery and Tools to Predict It. (2019). Expert Opinion on Drug Discovery. [Link]

  • Method for the Racemization of Optically Active Amino Acids. (1983). Journal of Agricultural and Food Chemistry. [Link]

  • Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. (2023). International Journal of Molecular Sciences. [Link]

  • Process for racemizing an optically active alpha-amino acid or a salt thereof. (1982).
  • Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. (2023). Journal of Creation. [Link]

  • The Chemistry of the Oxazolines. (1949). Chemical Reviews. [Link]

Sources

Troubleshooting

2-amino-1-pentanol hydrochloride purification and recrystallization techniques

Welcome to the technical support and troubleshooting center for the isolation, purification, and recrystallization of 2-amino-1-pentanol hydrochloride (L-norvalinol HCl). Because this compound is a highly polar, hygrosco...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for the isolation, purification, and recrystallization of 2-amino-1-pentanol hydrochloride (L-norvalinol HCl). Because this compound is a highly polar, hygroscopic amino alcohol salt, researchers frequently encounter challenges such as liquid-liquid phase separation ("oiling out") and moisture-induced degradation.

This guide provides field-proven, self-validating methodologies to ensure high-yield recovery and strict enantiomeric/chemical purity.

Troubleshooting & FAQs

Q1: My 2-amino-1-pentanol hydrochloride is "oiling out" (forming a biphasic liquid) instead of crystallizing. What causes this, and how can I force nucleation? Causality: Oiling out (liquid-liquid phase separation) occurs when the solute concentration exceeds its solubility at a temperature above its melting point in the chosen solvent mixture, or when impurities severely depress the lattice energy. [1]. Amino alcohol hydrochlorides are highly prone to this because their extensive hydrogen-bonding networks trap solvent molecules, preventing rigid lattice formation. Solution: To bypass the oil phase, you must shift the thermodynamic system below the liquid-liquid coexistence curve:

  • Adjust the Solvent Ratio: Increase the ratio of the primary solvent (e.g., isopropanol) slightly to ensure the solute remains fully dissolved until a lower temperature is reached.

  • Lower the Temperature of Anti-Solvent Addition: Cool the solution to 40°C before adding the anti-solvent (e.g., diethyl ether).

  • Seeding: Introduce 1–2 mg of pure 2-amino-1-pentanol HCl crystals at the cloud point to bypass the high activation energy of primary nucleation.

Q2: How do I effectively separate the target hydrochloride salt from unreacted free amine or non-polar byproducts? Causality: The hydrochloride salt of 2-amino-1-pentanol is highly polar and ionic, whereas the free base and alkyl impurities are significantly less polar. Solution: Implement a targeted non-polar solvent wash prior to thermal recrystallization. [2] selectively dissolves the free amine and organic impurities, leaving the ionic hydrochloride salt strictly insoluble as a suspended solid.

Q3: What is the optimal solvent system for the recrystallization of this specific amino alcohol salt? Causality: [3] but offer poor solvation at low temperatures. Solution: A binary solvent/anti-solvent system is mandatory. Isopropanol (IPA) is the optimal primary solvent because its hydroxyl group solvates the salt at reflux, but its bulky propyl chain limits solubility upon cooling. Diethyl ether serves as the ideal anti-solvent to sharply decrease the dielectric constant of the medium and force ion-pairing.

Q4: The purified crystals rapidly become sticky and lose their defined morphology upon exposure to ambient air. How can I prevent this? Causality: 2-amino-1-pentanol hydrochloride is inherently deliquescent. The ammonium cation and the primary hydroxyl group readily act as hydrogen-bond donors and acceptors with atmospheric moisture, causing the crystal lattice to dissolve in its own water of hydration. Solution: Isolate the crystals using a nitrogen-purged Schlenk line. Wash the filter cake exclusively with anhydrous, ice-cold anti-solvent and immediately transfer the funnel to a vacuum desiccator containing phosphorus pentoxide ( P2​O5​ ).

Solvent System Thermodynamics & Selection

To rationally design your purification scheme, refer to the quantitative physicochemical properties of the recommended solvents below.

SolventRole in RecrystallizationBoiling Point (°C)Polarity IndexSolvation Mechanism for Amino Alcohol HCl
Isopropanol (IPA) Primary Solvent82.63.9H-bond donor/acceptor; moderate dielectric constant dissolves the salt at reflux.
Ethanol Primary Solvent78.45.2Strong H-bonding; high solubility even at cold temps (requires excessive anti-solvent).
Diethyl Ether Anti-Solvent34.62.8Non-polar; disrupts the primary solvation sphere, forcing rapid precipitation.
Ethyl Acetate Wash / Trituration77.14.4Weak H-bond acceptor; removes free amine impurities without dissolving the HCl salt.

Self-Validating Experimental ProtocolsRecrystallization is a purification technique that involves taking a solid into solution and changing conditions to allow pure crystals to re-form without altering the chemical structure[4]. Follow these sequential protocols to ensure absolute purity.

Protocol A: Pre-Purification via Trituration
  • Suspension: Weigh the crude 2-amino-1-pentanol hydrochloride into an oven-dried Erlenmeyer flask. Add 10 mL of anhydrous ethyl acetate per gram of crude solid.

  • Agitation: Stir the suspension vigorously at room temperature for 30 minutes.

  • Self-Validation Check: Stop stirring and let the solid settle. Spot the supernatant on a TLC plate (visualized with ninhydrin). If the supernatant shows a positive amine spot, free base impurities are actively being removed.

  • Isolation: Filter the suspension through a sintered glass funnel. Discard the filtrate and retain the solid cake for Protocol B.

Protocol B: Anti-Solvent Recrystallization (IPA / Diethyl Ether)
  • Dissolution: Transfer the triturated solid to a round-bottom flask equipped with a reflux condenser. Add anhydrous Isopropanol (IPA) dropwise while heating in an 85°C oil bath until the solid just dissolves (approx. 3–5 mL/g).

  • Hot Filtration (Self-Validating Step): Observe the boiling solution. If the solution is perfectly transparent, proceed to step 3. If the solution remains cloudy or contains particulate matter, it indicates the presence of insoluble inorganic salts (e.g., ammonium chloride). Perform a hot gravity filtration through fluted filter paper to clarify the solution.

  • Anti-Solvent Addition: Remove the clear solution from the heat source. While the solution is at 60°C, add anhydrous diethyl ether dropwise via an addition funnel until a faint, persistent turbidity (cloud point) is reached.

  • Phase Validation (Self-Validating Step): Stop the addition. If the turbidity resolves into droplets pooling at the bottom of the flask, the system has "oiled out." Correction: Immediately add 0.5 mL of hot IPA to redissolve the oil, allow the flask to cool to 40°C, and resume ether addition.

  • Nucleation and Maturation: Once stable turbidity is achieved, cover the flask and allow it to cool undisturbed to room temperature over 2 hours, followed by 1 hour in an ice bath (0°C).

  • Harvesting: Filter the crystalline slurry under a nitrogen blanket. Wash the crystals with 2 volumes of ice-cold diethyl ether and dry under high vacuum (<1 mbar) at 40°C for 12 hours.

Process Visualization

RecrystallizationWorkflow Crude Crude 2-Amino-1-Pentanol HCl (Contains free amine & byproducts) Trituration Non-Polar Wash (Ethyl Acetate Trituration) Crude->Trituration Remove organics Dissolution Dissolution in Hot IPA (Primary Solvent) Trituration->Dissolution Suspend solid HotFiltration Hot Gravity Filtration (Removes Insolubles) Dissolution->HotFiltration If cloudy Antisolvent Anti-Solvent Addition (Diethyl Ether to Cloud Point) HotFiltration->Antisolvent Clear filtrate Cooling Controlled Cooling (Room Temp -> 0°C) Antisolvent->Cooling Induce nucleation Isolation Vacuum Filtration & Desiccator Drying Cooling->Isolation Crystal slurry Pure Pure 2-Amino-1-Pentanol HCl (Crystalline Solid) Isolation->Pure Yield recovery

Fig 1. Self-validating workflow for purification and recrystallization of 2-amino-1-pentanol HCl.

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Optimization

Technical Support Center: Troubleshooting &amp; Purifying Commercial 2-Amino-1-Pentanol Hydrochloride Batches

Welcome to the Technical Support Center for amino alcohol purification. (S)-2-amino-1-pentanol hydrochloride (L-Norvalinol HCl) is a critical chiral building block, most notably utilized in the multicomponent synthesis o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for amino alcohol purification. (S)-2-amino-1-pentanol hydrochloride (L-Norvalinol HCl) is a critical chiral building block, most notably utilized in the multicomponent synthesis of peptidomimetic drugs such as the HCV protease inhibitor telaprevir ()[1].

Because this compound is frequently subjected to biocatalytic oxidation or Passerini/Ugi multicomponent reactions downstream, even trace impurities can poison catalysts or derail stereoselectivity ()[2]. This guide provides field-proven, causality-driven methodologies to diagnose and eliminate common batch contaminants.

Quantitative Impurity Profiling & Analytical Signatures

Before initiating any purification protocol, you must identify the specific contaminant profile of your batch. Use the diagnostic table below to match your analytical signature with the correct remediation strategy.

Impurity ClassSpecific ContaminantAnalytical SignatureTypical Spec LimitRemediation Strategy
Unreacted Precursor L-Norvaline / Pentanoic acidsHPLC-UV (Derivatized)< 0.5%Free-basing & Vacuum Distillation
Inorganic Salts Borates / Aluminum / NaClICP-MS / Residue on Ignition< 50 ppmMethanolysis & Organic Extraction
Chiral Enantiomer (R)-2-amino-1-pentanolChiral HPLC (e.g., Chiralpak)< 0.5%Diastereomeric Resolution
Regioisomers 1-amino-2-pentanolGC-FID (Free base)< 1.0%Selective Recrystallization

Troubleshooting & FAQs

Q1: Our batch is "oiling out" instead of forming crisp crystals during HCl salt precipitation. What is the mechanistic cause, and how do we fix it? Causality: Oiling out (liquid-liquid phase separation) in amino alcohol hydrochlorides is almost always caused by residual moisture or unreacted starting materials acting as plasticizers. The highly hygroscopic nature of 2-amino-1-pentanol HCl means even atmospheric moisture disrupts the crystalline lattice, preventing nucleation[3]. Solution: Implement an azeotropic drying step. Before introducing HCl gas, dissolve the crude free base in toluene and distill off 20% of the solvent volume. Water will co-distill as a low-boiling toluene-water azeotrope, leaving a rigorously anhydrous organic matrix that promotes rapid crystallization.

Q2: We reduced norvaline using a borohydride reagent, and our yield of the HCl salt is low with high ash content. How do we clear the inorganic impurities? Causality: 1,2-amino alcohols are excellent bidentate ligands. They chelate boron tightly, forming stable oxazaborolidine-like complexes that do not easily wash out during standard aqueous workups. Solution: Break the complex via methanolysis. Refluxing the crude mixture in methanol converts the trapped boron into trimethyl borate (B(OMe)₃), which is highly volatile (bp 68°C) and can be permanently removed via vacuum distillation.

Q3: Chiral HPLC indicates 3% of the (R)-enantiomer in our (S)-2-amino-1-pentanol HCl batch. How can we upgrade the optical purity without relying on preparative chromatography? Causality: Enantiomeric leakage often occurs during harsh reduction conditions or from impure starting materials. Because enantiomers have identical physical properties in an achiral environment, you must break the symmetry to separate them. Solution: Use a chiral resolving agent like (S)-mandelic acid. The resulting diastereomeric salts—(S,S) vs. (R,S)—have significantly different solubility profiles in isopropanol, allowing the preferential crystallization of the desired (S,S)-salt ()[4].

Step-by-Step Methodologies

Protocol 1: Boron Decomplexation and Free-Base Distillation

Use this protocol to clear inorganic salts, unreacted amino acids, and heavy color bodies.

  • Methanolysis: Suspend the crude 2-amino-1-pentanol complex in anhydrous methanol (5 volumes). Add 1.1 equivalents of concentrated HCl to catalyze the decomplexation. Reflux the mixture for 2 hours.

  • Azeotropic Removal: Distill off the methanol/trimethyl borate azeotrope under reduced pressure.

    • Self-Validation Check: A swab of the early distillate should burn with a characteristic green flame if boron is successfully being removed. Repeat methanol addition and distillation until the flame test is negative (or ICP-MS confirms Boron < 10 ppm).

  • Free-Basing: Cool the residue and basify with 5M NaOH until the aqueous layer reaches pH > 12.

  • Extraction: Extract the liberated free base with dichloromethane (3 x 3 volumes). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Vacuum Distillation: Perform a short-path vacuum distillation. Pure 2-amino-1-pentanol free base boils at ~194-195°C at atmospheric pressure ()[5], but distilling at ~80-85°C under high vacuum (10 mmHg) prevents thermal degradation.

G A Impure HCl Salt Batch B Free-Basing (NaOH) A->B C Methanolysis (Boron Removal) B->C D Vacuum Distillation C->D E Anhydrous HCl in IPA D->E F High-Purity Product E->F

Sequential chemical transformation for bulk impurity clearance.

Protocol 2: Diastereomeric Resolution and Anhydrous Re-Salting

Use this protocol to upgrade the enantiomeric excess (ee) of a contaminated batch.

  • Salt Formation: Dissolve the distilled free base in dry isopropanol (10 volumes). Add 1.0 equivalent of (S)-mandelic acid and heat to 75°C until the solution is completely homogenous.

  • Controlled Crystallization: Cool the reactor slowly at a ramp rate of 0.1°C/min down to 20°C.

    • Self-Validation Check: The onset of crystallization should naturally occur around 70-73°C[4]. If the mixture oils out, re-heat to 75°C and seed the batch with 0.1% w/w of pure (S,S)-salt to force heterogeneous nucleation.

  • Isolation: Filter the resulting crystals and wash the cake with cold isopropanol (2 volumes).

  • Displacement: Suspend the enantiopure salt in toluene (5 volumes), add 2M NaOH to liberate the free base, and separate the aqueous layer.

  • Anhydrous Re-Salting: Azeotropically dry the toluene layer by distilling off 20% of the volume. Cool to 5°C and slowly bubble anhydrous HCl gas into the solution until pH 2 is reached. Filter the precipitated, highly pure (S)-2-amino-1-pentanol hydrochloride and dry under vacuum at 45°C.

Chiral N1 Enantiomerically Impure Batch N2 Add (S)-Mandelic Acid in Isopropanol N1->N2 N3 Diastereomeric Crystallization N2->N3 N4 Filter (S,S)-Salt N3->N4 N5 HCl Displacement N4->N5

Diastereomeric resolution workflow for chiral purity upgrades.

References

  • Znabet, A., et al. "A Highly Efficient Synthesis of Telaprevir by Strategic Use of Biocatalysis and Multicomponent Reactions." Chemical Communications (The Royal Society of Chemistry), 2010.[Link]

  • Ruijter, E., et al. "Modern Multicomponent Reactions for better Drug Syntheses." National Institutes of Health (PMC), 2012.[Link]

  • "Method for producing (1r,2r)-2-amino-1-cyclopentanol and related amino alcohols.
  • "2-aminopentan-1-ol Physico-chemical Properties." ChemBK.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide on 2-Amino-1-Pentanol Hydrochloride vs 2-Amino-1-Butanol Hydrochloride in Organic Synthesis

For researchers and drug development professionals, the selection of chiral amino alcohol building blocks is a critical decision that dictates the stereochemical outcome, pharmacokinetic profile, and overall yield of act...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the selection of chiral amino alcohol building blocks is a critical decision that dictates the stereochemical outcome, pharmacokinetic profile, and overall yield of active pharmaceutical ingredients (APIs). Two closely related homologous chiral amino alcohols—2-amino-1-butanol hydrochloride (a C4 derivative) and 2-amino-1-pentanol hydrochloride (a C5 derivative)—serve distinctly different strategic roles in organic synthesis.

This guide provides an objective, data-supported comparison of these two reagents, detailing the causality behind their specific applications, their mechanistic behaviors, and validated experimental protocols[1].

Mechanistic & Structural Comparison

While both compounds are vicinal amino alcohols, the difference of a single methylene group in their aliphatic side chains (ethyl vs. propyl) fundamentally alters their utility in synthesis[1].

  • 2-Amino-1-butanol (Ethyl Side Chain): The ethyl group provides moderate steric bulk. In medicinal chemistry, this specific spatial arrangement is highly privileged. It perfectly fits the binding pocket of arabinosyl transferases, making it the irreplaceable precursor for the anti-tuberculosis drug Ethambutol[2][3].

  • 2-Amino-1-pentanol (Propyl Side Chain): Derived from L-norvaline, the extended propyl chain increases both lipophilicity and steric hindrance. This makes it an exceptional chiral auxiliary and a stereodirecting group in Multicomponent Reactions (MCRs), such as the Ugi and Passerini reactions[1][4]. The added bulk effectively shields one face of the molecule during nucleophilic attack, ensuring high diastereomeric ratios (dr) in complex syntheses like that of the Hepatitis C drug Telaprevir[4][5].

Quantitative Comparison
Parameter(S)-(+)-2-Amino-1-butanol HCl(S)-2-Amino-1-pentanol HCl
Aliphatic Chain Ethyl (-CH₂CH₃)Propyl (-CH₂CH₂CH₃)
Primary Application Ethambutol synthesis (API)[2]MCRs, Chiral Oxazoline Ligands[1][4]
Role in Synthesis Core pharmacophore building blockStereodirecting chiral auxiliary / precursor
Steric Hindrance ModerateHigh (enhances diastereoselectivity)
Lipophilicity Contribution LowerHigher (improves tissue penetration in analogs)[3]

Application 1: 2-Amino-1-Butanol in Ethambutol Synthesis

Ethambutol is a frontline bacteriostatic agent used to treat tuberculosis. It is synthesized via the direct condensation of (S)-(+)-2-amino-1-butanol with 1,2-dichloroethane[2][6].

Causality of Reagent Choice: The (S,S)-configuration is mandatory; the (R,R)-enantiomer causes severe optic neuritis and blindness, while the meso-form is therapeutically inactive. The ethyl chain of 2-amino-1-butanol is the exact pharmacophoric requirement to inhibit mycobacterial cell wall biosynthesis[3].

Validated Experimental Protocol: Synthesis of (S,S)-Ethambutol Hydrochloride

This protocol is a self-validating system: the use of excess amino alcohol prevents over-alkylation, and the specific rotation of the final crystal confirms that no racemization occurred during the high-temperature condensation[6].

  • Condensation: Charge a reactor with 9.36 equivalents of (S)-(+)-2-amino-1-butanol and heat to 110°C. Slowly add 1 equivalent of 1,2-dichloroethane. The vast excess of the amino alcohol acts as both reactant and solvent, suppressing the formation of polymeric byproducts[6].

  • Reaction: Maintain the temperature between 110°C and 140°C for 3 hours under continuous stirring[6].

  • Recovery: Vacuum distill the unreacted (S)-(+)-2-amino-1-butanol at 150°C (-0.09 MPa) for recycling[6].

  • Salt Formation: Cool the remaining mixture to 70°C and dissolve in absolute ethanol. Slowly add ethanolic HCl (30%) until the pH reaches 3.0 to 3.5[6].

  • Crystallization: Cool the solution slowly to 8–10°C. Isolate the precipitated (S,S)-Ethambutol hydrochloride via suction filtration.

  • Validation: Verify the melting point (199–204°C) and specific rotation to ensure enantiomeric purity >99.8%[6].

Ethambutol_Synthesis A (S)-(+)-2-Amino-1-butanol C Condensation (110-140°C) A->C Excess (9.36 eq) B 1,2-Dichloroethane B->C 1 eq D Neutralization & HCl C->D Vacuum Distillation of Excess E (S,S)-Ethambutol HCl D->E Crystallization (pH 3-3.5)

Workflow for the synthesis of (S,S)-Ethambutol Hydrochloride from (S)-(+)-2-amino-1-butanol.

Application 2: 2-Amino-1-Pentanol in Multicomponent Reactions (MCRs)

For the rapid assembly of complex APIs, Multicomponent Reactions (MCRs) like the Passerini three-component reaction (P-3CR) and Ugi four-component reaction (U-4CR) are unparalleled[4]. Here, (S)-2-amino-1-pentanol is utilized to generate chiral aldehydes or cyclic imines[4][5].

Causality of Reagent Choice: In the synthesis of the HCV protease inhibitor Telaprevir, the N-formyl derivative of (S)-2-amino-1-pentanol is oxidized to a chiral aldehyde. The propyl side chain provides the exact steric environment needed to induce high diastereoselectivity when the isocyanide attacks the iminium intermediate, directing the formation of the desired stereocenter[4][5].

Validated Experimental Protocol: Passerini/Ugi Intermediate Synthesis

This protocol self-validates through chiral HPLC monitoring. The steric bulk of the propyl group should yield a diastereomeric ratio (dr) of >80:20 without the need for external chiral catalysts[4][5].

  • Oxidation: Subject the N-formyl derivative of (S)-2-amino-1-pentanol to Dess-Martin periodinane (DMP) oxidation in dichloromethane to generate the chiral amino-aldehyde in situ[4].

  • Passerini 3CR: To the in situ generated aldehyde, add cyclopropyl isocyanide and acetic acid. Stir at room temperature. The hydrogen-bonded complex between the acid and the aldehyde directs the isocyanide attack, yielding the Passerini product (an α-acyloxyamide)[4].

  • Dehydration: Treat the isolated Passerini product with triphosgene and N-methylmorpholine (NMM) acting as a base. This dehydrates the formamide moiety into a new isocyanide[4].

  • Ugi Reaction: Utilize this newly formed complex isocyanide in a subsequent Ugi reaction with a carboxylic acid and an imine to rapidly assemble the peptidomimetic backbone of Telaprevir[4].

  • Validation: Analyze the crude mixture via chiral HPLC. The stereocenter adjacent to the propyl chain dictates the facial selectivity of the subsequent steps.

Ugi_Passerini_Synthesis A (S)-2-Amino-1-pentanol (N-formyl derivative) B Dess-Martin Oxidation A->B CH2Cl2 C Chiral Amino-Aldehyde B->C in situ D Passerini 3CR (+ Isocyanide, Acid) C->D Room Temp E Telaprevir Intermediate (High Diastereoselectivity) D->E Triphosgene/NMM

Multicomponent reaction workflow utilizing (S)-2-amino-1-pentanol for Telaprevir intermediates.

Conclusion

The choice between 2-amino-1-butanol hydrochloride and 2-amino-1-pentanol hydrochloride is dictated by the structural requirements of the target molecule. 2-Amino-1-butanol is an irreplaceable structural building block where its ethyl chain directly participates in the biological mechanism of action (e.g., Ethambutol)[2][3]. Conversely, 2-amino-1-pentanol acts as a powerful stereodirecting tool; its propyl chain provides the necessary steric hindrance to control diastereoselectivity in advanced multicomponent syntheses and chiral ligand design[1][4][5].

References

  • Goncalves, R. S. B., da Silva, E. T., & de Souza, M. V. N. (2015). An Environmentally Friendly, Scalable and Highly Efficient Synthesis of (S,S)-Ethambutol, a First Line Drug against Tuberculosis. Letters in Organic Chemistry. [Link]

  • Wuhan Wuyao Pharma. (2018). Ethambutol hydrochloride synthesis method.
  • Cores, Á., Clerigué, J., Orocio-Rodríguez, E., & Menéndez, J. C. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals.[Link]

  • Nazeri, M. T., Farhid, H., Mohammadian, R., & Shaabani, A. (2020). Cyclic Imines in Ugi and Ugi-Type Reactions. ACS Combinatorial Science.[Link]

  • Bogatcheva, E., et al. (2006). Design, Synthesis and Evaluation of Novel Ethambutol Analogues. Bioorganic & Medicinal Chemistry Letters.[Link]

Sources

Comparative

Comparative Efficacy of 2-Amino-1-pentanol Hydrochloride in Chiral Resolution

Introduction to Chiral Resolution Dynamics In modern asymmetric synthesis and drug development, the stereochemical configuration of a molecule dictates its biological activity, pharmacokinetics, and toxicity. While asymm...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Chiral Resolution Dynamics

In modern asymmetric synthesis and drug development, the stereochemical configuration of a molecule dictates its biological activity, pharmacokinetics, and toxicity. While asymmetric catalysis has advanced significantly, classical chiral resolution via diastereomeric salt formation remains one of the most reliable, industrially scalable, and cost-effective methods for enantiomeric separation.

(S)-2-Amino-1-pentanol hydrochloride has emerged as a highly effective chiral resolving agent and auxiliary[1]. As a chiral amino alcohol, it is pivotal in the synthesis of complex molecular architectures where precise enantiomeric configurations are paramount[1]. This guide evaluates its comparative efficacy against other standard resolving agents, elucidating the mechanistic causality behind its performance.

Mechanistic Causality: Why 2-Amino-1-pentanol?

To understand the efficacy of 2-amino-1-pentanol, we must analyze its structural and physicochemical properties. The molecule features a primary alcohol (-OH) and a primary amine (-NH2) on a five-carbon backbone[1].

  • Steric Bulk and Hydrophobic Interactions: Compared to its shorter-chain analog, 2-amino-1-butanol, the propyl group in 2-amino-1-pentanol provides a larger steric footprint. During diastereomeric salt formation with a racemic carboxylic acid, this extended aliphatic chain enhances hydrophobic packing in the crystal lattice, often leading to a higher differential solubility between the resulting diastereomers.

  • Hydrogen Bonding Network: The primary hydroxyl group acts as both a strong hydrogen bond donor and acceptor. This facilitates the formation of a rigid, highly ordered crystalline network, which is critical for stereoselective precipitation.

  • Salt Stability vs. Free Base Reactivity: The compound is typically supplied as a hydrochloride salt due to the hygroscopic nature of the free base[1]. The ionic nature of the HCl salt ensures high solubility in polar protic solvents like methanol and ethanol[1]. However, for chiral resolution of acids, the salt must be neutralized in situ to liberate the free amine, which then acts as the resolving base.

Beyond crystallization, the stereoselectivity of small aliphatic amines like 2-amino-1-pentanol extends to biological transport mechanisms, where structural complexity and carbon chain length strongly influence enantiomeric recognition[2]. Furthermore, the enantiomeric purity of these chiral synthons can be rigorously validated using advanced chromatographic techniques, such as cyclodextrin-based chiral stationary phases in gas chromatography[3].

Comparative Efficacy Analysis

Selecting the optimal resolving agent requires balancing yield, enantiomeric excess (ee), and cost. Table 1 objectively compares (S)-2-amino-1-pentanol with other prevalent resolving agents.

Table 1: Comparative Performance of Chiral Resolving Agents for Racemic Acids

Resolving AgentStructural AdvantageTypical Single-Pass Yield (%)*Enantiomeric Excess (ee)Cost & Scalability
(S)-2-Amino-1-pentanol Propyl group steric bulk; primary -OH for robust H-bonding network.35 – 42%> 98%Moderate cost; excellent recyclability.
(S)-2-Amino-1-butanol Ethyl group; lower steric hindrance leads to faster but less selective crystallization[4].30 – 38%90 – 95%High availability; lower single-pass ee.
(S)-1-Phenylethylamine Aromatic ring allows for strong π-π stacking interactions.35 – 45%> 95%Very low cost; industry standard, but lacks -OH group.
(1R,2S)-Ephedrine Rigid, cyclic-like conformation provides highly specific H-bonding.25 – 35%> 99%Highly regulated (DEA precursor); limits industrial use.

*Note: Maximum theoretical yield for a classical resolution is 50%.

Experimental Methodology: Self-Validating Resolution Protocol

The following protocol details the resolution of a generic racemic arylpropionic acid using (S)-2-amino-1-pentanol hydrochloride. This workflow is designed as a self-validating system, ensuring that each step provides observable feedback to confirm success.

Step 1: In Situ Free Base Generation
  • Procedure: Suspend 1.0 equivalent of (S)-2-amino-1-pentanol HCl in anhydrous ethanol. Slowly add 1.0 equivalent of sodium ethoxide (or NaOH) under continuous stirring at room temperature.

  • Causality: The hydrochloride salt cannot form a diastereomeric salt with a target acid; the amine must be deprotonated to act as a nucleophile/base.

  • Self-Validation: The immediate precipitation of sodium chloride (NaCl) visually confirms the displacement reaction. Filter the suspension to remove the inorganic salt, yielding a clear ethanolic solution of the free base.

Step 2: Diastereomeric Salt Formation
  • Procedure: Add 1.0 equivalent of the racemic carboxylic acid to the free base solution. Heat the mixture to 70°C until fully dissolved.

  • Causality: Heating increases kinetic energy, overcoming the lattice energy of the individual components and allowing the acid-base reaction to form the diastereomeric pairs in solution.

  • Self-Validation: A completely clear, homogenous solution at 70°C confirms successful salt formation without premature precipitation.

Step 3: Fractional Crystallization
  • Procedure: Cool the solution at a controlled rate of 5°C/hour down to 20°C. Seed crystals of the desired diastereomer can be added at 50°C to induce nucleation.

  • Causality: Slow cooling favors thermodynamic control, allowing the less soluble diastereomer to form a highly ordered, pure crystal lattice while the more soluble diastereomer remains in the mother liquor.

  • Self-Validation: The formation of distinct, well-defined needle-like crystals (rather than an amorphous oil or precipitate) indicates high stereochemical discrimination.

Step 4: Enantiomer Liberation and Recovery
  • Procedure: Filter the crystals and wash with cold ethanol. Suspend the solid in a biphasic mixture of 1M HCl and methyl tert-butyl ether (MTBE). Separate the layers.

  • Causality: The strong acid (HCl) protonates the resolving agent, driving it into the aqueous phase as a hydrochloride salt, while the liberated chiral acid partitions into the organic (MTBE) phase.

  • Self-Validation: Chiral HPLC or GC[3] of the concentrated organic layer will confirm the enantiomeric excess (>98% ee). The aqueous layer can be evaporated to quantitatively recover the (S)-2-amino-1-pentanol hydrochloride for subsequent cycles, minimizing waste[4].

Workflow Visualization

Workflow of chiral resolution via diastereomeric salt formation using 2-amino-1-pentanol.

References

  • Benchchem. "(S)-2-aminopentan-1-ol hydrochloride | 2025376-01-4". Benchchem.
  • National Institutes of Health (NIH).
  • American Chemical Society (ACS). "Transport of Small Aliphatic Amines by Polyspecific Solute Carriers: Deciphering Structure–Function Relationships".
  • Sigma-Aldrich. "Astec CHIRALDEX Handbook". Sigma-Aldrich.
  • Google Patents. "US4990666A - Racemization of optically active amino alcohols".

Sources

Validation

2-Amino-1-pentanol: NMR Spectrum Comparison of Free Base vs. Hydrochloride Salt

As a Senior Application Scientist, distinguishing between the free base and the hydrochloride salt forms of chiral amino alcohols like 2-amino-1-pentanol is a routine yet critical analytical requirement. 2-Amino-1-pentan...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, distinguishing between the free base and the hydrochloride salt forms of chiral amino alcohols like 2-amino-1-pentanol is a routine yet critical analytical requirement. 2-Amino-1-pentanol is a highly versatile building block in asymmetric synthesis and drug development[1]. Because the protonation state of the amine drastically alters the molecule's solubility, reactivity, and binding affinity, verifying the exact form via Nuclear Magnetic Resonance (NMR) spectroscopy is an essential quality control step.

This guide objectively compares the 1 H NMR spectral profiles of 2-amino-1-pentanol (free base) and 2-amino-1-pentanol hydrochloride, detailing the mechanistic causality behind their chemical shifts and providing self-validating experimental protocols.

Mechanistic Causality: The Inductive Effect of Protonation

The fundamental difference between the NMR spectra of an amine free base and its corresponding hydrochloride salt lies in the electron density surrounding the nuclei.

When 2-amino-1-pentanol (free base) is treated with hydrochloric acid, the primary amine ( −NH2​ ) is protonated to form an ammonium cation ( −NH3+​ )[1]. This protonation introduces a localized positive charge on the nitrogen atom. According to the principles of physical organic chemistry, this highly electronegative, positively charged center exerts a strong electron-withdrawing inductive effect through the σ -bond framework[2].

By pulling electron density away from adjacent carbon-hydrogen bonds, the positive nitrogen deshields the nearby protons from the applied external magnetic field. Consequently, a higher frequency is required to achieve resonance, resulting in a downfield shift (higher δ ppm values)[2].

  • Alpha-Protons (1-bond away): The methine proton ( −CH− ) attached directly to the nitrogen experiences the most severe deshielding, typically shifting downfield by +0.4 to +0.6 ppm.

  • Beta-Protons (2-bonds away): The hydroxymethyl protons ( −CH2​OH ) and the adjacent alkyl chain protons experience a moderate deshielding effect, shifting downfield by +0.1 to +0.2 ppm.

  • Exchangeable Protons: The broad, overlapping −NH2​ and −OH signals of the free base resolve into a highly deshielded −NH3+​ broad singlet (often >8.0 ppm in non-exchanging solvents) and a distinct −OH signal[2].

Inductive_Effect Protonation Amine Protonation (-NH2 to -NH3+) Charge Localized Positive Charge on Nitrogen Protonation->Charge Inductive Strong Electron Withdrawal (Inductive Effect) Charge->Inductive Alpha Alpha-Proton (CH) Strong Deshielding (+0.4 to +0.6 ppm) Inductive->Alpha 1-bond distance Beta Beta-Protons (CH2) Moderate Deshielding (+0.1 to +0.2 ppm) Inductive->Beta 2-bond distance

Diagram 1: The causal relationship between amine protonation and NMR deshielding.

Comparative Data Presentation

The following table summarizes the expected 1 H NMR chemical shifts for both forms of 2-amino-1-pentanol. Data is synthesized from established spectroscopic databases and literature characterizing the free base and its salts[3][4].

Proton EnvironmentFree Base ( CDCl3​ ) δ (ppm)HCl Salt ( DMSO−d6​ ) δ (ppm)Shift Difference ( Δδ )Multiplicity
−CH3​ (Terminal) 0.93 ∼0.88 −0.05 Triplet (t)
−CH2​−CH2​− (Alkyl) 1.12−1.54 1.25−1.60 +0.10 Multiplet (m)
−CH− ( α to N) 2.76−2.90 3.15−3.30 ∼+0.40 Multiplet (m)
−CH2​− ( α to O) 3.26,3.58 3.45−3.65 ∼+0.15 dd / m
−NH2​ / −NH3+​ 1.90−2.40 (br, 2H) ∼8.10 (br, 3H) ∼+6.00 Broad singlet
−OH Overlaps with −NH2​ ∼5.30 (br, 1H)N/ABroad singlet

(Note: Exact chemical shifts of exchangeable protons are highly concentration and temperature-dependent).

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the choice of solvent is dictated by the analyte's polarity, and every acquisition must include internal validation steps to prevent misinterpretation of artifactual shifts.

Protocol A: 2-Amino-1-pentanol (Free Base)

Causality for Solvent Choice: The free base is a neutral, relatively non-polar organic molecule that is highly soluble in Chloroform-d ( CDCl3​ ). CDCl3​ is preferred as it does not aggressively exchange protons with the analyte, allowing the −NH2​ and −OH peaks to be observed as a broad aggregate signal[4].

  • Sample Preparation: Weigh 10−15 mg of 2-amino-1-pentanol (free base) into a clean glass vial.

  • Dissolution: Add 0.6 mL of CDCl3​ containing 0.05% v/v Tetramethylsilane (TMS). Swirl gently until completely dissolved.

  • Transfer: Transfer the homogenous solution into a standard 5 mm NMR tube using a glass Pasteur pipette.

  • Acquisition: Acquire the 1 H NMR spectrum at 400 MHz (or higher) at 298 K using a standard single-pulse sequence (e.g., zg30).

  • Self-Validation System:

    • Referencing Check: Before interpreting the analyte, verify that the residual CHCl3​ solvent peak is exactly at 7.26 ppm and the TMS peak is at 0.00 ppm.

    • Integration Check: Ensure the terminal methyl group ( −CH3​ at 0.93 ppm) integrates to exactly 3.00 . This anchors the relative integration for the rest of the molecule.

Protocol B: 2-Amino-1-pentanol Hydrochloride

Causality for Solvent Choice: The hydrochloride salt is a highly polar, ionic species that is virtually insoluble in CDCl3​ . While Deuterium Oxide ( D2​O ) is an excellent solvent for salts, it causes rapid deuterium exchange with the −NH3+​ and −OH protons, rendering them invisible. Therefore, Dimethyl Sulfoxide-d6 ( DMSO−d6​ ) is the optimal choice; it readily dissolves the salt while preserving the visibility of the exchangeable protons[2].

  • Sample Preparation: Weigh 10−15 mg of 2-amino-1-pentanol hydrochloride[5].

  • Dissolution: Add 0.6 mL of dry DMSO−d6​ containing 0.05% v/v TMS.

  • Transfer: Transfer the solution into a 5 mm NMR tube.

  • Acquisition: Acquire the 1 H NMR spectrum at 400 MHz at 298 K.

  • Self-Validation System:

    • Referencing Check: Verify the residual DMSO pentet is exactly at 2.50 ppm and the water peak is around 3.33 ppm. Recalibrate the TMS signal to 0.00 ppm if necessary.

    • Protonation Verification: Check the integration of the highly deshielded broad singlet at ∼8.10 ppm. If it integrates to 3.00 relative to the terminal methyl group, it confirms complete protonation ( −NH3+​ ) and validates the salt form.

NMR_Workflow Start 2-Amino-1-pentanol Sample Selection FreeBase Free Base Form (Non-polar/Basic) Start->FreeBase HClSalt Hydrochloride Salt (Polar/Ionic) Start->HClSalt Solvent1 Dissolve in CDCl3 (0.05% TMS) FreeBase->Solvent1 Solvent2 Dissolve in DMSO-d6 (0.05% TMS) HClSalt->Solvent2 Acq Acquire 1H NMR (400 MHz, 298K) Solvent1->Acq Solvent2->Acq Analyze Compare Chemical Shifts (Alpha/Beta Protons) Acq->Analyze

Diagram 2: Experimental workflow mapping solvent causality to sample state.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 249017, 2-Amino-1-pentanol. PubChem. Available at: [Link]

  • National Institute of Standards and Technology. 2-Amino-1-pentanol hydrochloride. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • American Chemical Society. A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. ACS Publications. Available at: [Link]

  • MDMA.ch. Enantioselective Synthesis and Absolute Configuration of ( )-1-(Benzofuran-2-yl)-2-propylaminopentane. Available at: [Link]

Sources

Validation

Strategic Selection of Chiral Auxiliaries: 2-Amino-1-pentanol Hydrochloride vs. L-Valinol

In the landscape of asymmetric synthesis, the selection of a chiral auxiliary is rarely a one-size-fits-all decision. For decades, 1,2-amino alcohols have served as the privileged scaffolds for inducing chirality, most n...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of asymmetric synthesis, the selection of a chiral auxiliary is rarely a one-size-fits-all decision. For decades, 1,2-amino alcohols have served as the privileged scaffolds for inducing chirality, most notably in the synthesis of Evans-type oxazolidinones, chiral Schiff base ligands, and complex active pharmaceutical ingredients (APIs)[1][2].

This technical guide provides an objective, data-driven comparison between two critical chiral pool derivatives: L-Valinol (derived from L-valine) and 2-Amino-1-pentanol hydrochloride (L-Norvalinol hydrochloride, derived from L-norvaline). By analyzing the causality behind their steric profiles, researchers can optimize both the thermodynamics and kinetics of their asymmetric transformations.

Structural and Mechanistic Causality

The fundamental difference between these two auxiliaries lies in the positional isomerism and steric demand of their alkyl side chains. This structural divergence dictates their behavior in the transition state of stereoselective reactions.

The Rigid Shield: L-Valinol

L-Valinol features an isopropyl group directly adjacent to the stereocenter. This branched architecture creates a rigid, highly sterically demanding environment immediately at the α -carbon.

  • Causality in Synthesis: When converted into an oxazolidinone and acylated, the isopropyl group effectively blocks one diastereoface of the resulting Z-enolate. Because the branching restricts conformational rotation, the energetic difference ( ΔΔG‡ ) between the favored and unfavored transition states is maximized, typically yielding >98% enantiomeric or diastereomeric excess (ee/de)[2][3].

  • The Trade-off: The rigid bulk that provides excellent stereocontrol becomes a liability when reacting with highly sterically congested electrophiles. The severe 1,3-diaxial-like repulsion in the transition state can drastically increase the activation energy, leading to sluggish reaction rates or diminished yields.

The Flexible Director: 2-Amino-1-pentanol (L-Norvalinol)

2-Amino-1-pentanol possesses a linear n-propyl group . While it extends further into space, it lacks the immediate α -branching of valinol[1][4].

  • Causality in Synthesis: The linear chain is conformationally flexible. In sterically congested transition states, the n-propyl group can rotate to minimize direct steric clash with a bulky electrophile while still providing sufficient facial shielding.

  • The Trade-off: This "Goldilocks" profile restores reaction kinetics and yields for bulky substrates, but the increased conformational flexibility slightly reduces the energetic penalty for the unfavored transition state, often resulting in slightly lower selectivities (90–95% ee/de) compared to valinol. Furthermore, its common availability as a hydrochloride salt requires a stoichiometric free-basing step prior to cyclization or ligand formation[1].

Quantitative Performance Comparison

The following table summarizes the comparative performance of both auxiliaries in standard asymmetric workflows (e.g., asymmetric alkylation of acyl oxazolidinones).

ParameterL-Valinol2-Amino-1-pentanol HCl (L-Norvalinol)
Side Chain Architecture Branched (Isopropyl)Linear (n-Propyl)
Physical State (Standard) Viscous liquid or low-melting solidCrystalline solid (as HCl salt)[1]
Typical Stereoselectivity (ee/de) > 98% (Excellent)90 - 95% (Good to Very Good)
Kinetics with Bulky Electrophiles Slow (High ΔG‡ due to clash)Fast (Conformational relief)
Primary Industrial Use Case Broad-spectrum asymmetric catalysis[5]Peptidomimetics, specific APIs (e.g., Telaprevir intermediates)[4]

Decision Matrix for Auxiliary Selection

To optimize both yield and stereocontrol, the choice between L-Valinol and 2-Amino-1-pentanol must be dictated by the steric demands of the target substrate.

G Step1 Assess Substrate Steric Demand Decision Electrophile / Enolate Steric Congestion? Step1->Decision Valinol L-Valinol Auxiliary (Isopropyl) Decision->Valinol Low to Moderate Norvalinol L-Norvalinol Auxiliary (n-Propyl) Decision->Norvalinol High (Bulky) ValOutcome High Diastereofacial Shielding Slower Kinetics Valinol->ValOutcome NorOutcome Reduced 1,3-Diaxial Repulsion Faster Kinetics Norvalinol->NorOutcome

Decision matrix for selecting L-valinol vs. 2-amino-1-pentanol in asymmetric synthesis.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols for synthesizing the respective oxazolidinone auxiliaries incorporate built-in visual and analytical self-validation checkpoints.

Protocol A: Synthesis of (S)-4-Isopropyl-2-oxazolidinone from L-Valinol

This method utilizes 1,1'-Carbonyldiimidazole (CDI) as a safer, self-validating phosgene alternative.

  • Preparation: Dissolve L-Valinol (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an inert argon atmosphere.

  • Activation: Add CDI (1.2 eq, 12 mmol) portion-wise at 0 °C.

  • Self-Validation Checkpoint 1 (Visual): Observe immediate, vigorous gas evolution. This bubbling is carbon dioxide ( CO2​ ), confirming the successful nucleophilic attack of the amine on CDI and the expulsion of the leaving group. If bubbling does not occur, the CDI has likely hydrolyzed due to moisture.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation Checkpoint 2 (TLC): Stain the TLC plate with Ninhydrin. The disappearance of the intense purple/pink spot (primary amine of valinol) confirms complete cyclization.

  • Workup & Isolation: Wash the organic layer with 1M HCl (to remove imidazole byproducts), followed by brine. Dry over MgSO4​ and concentrate in vacuo to yield a white crystalline solid.

Protocol B: Synthesis of (S)-4-Propyl-2-oxazolidinone from 2-Amino-1-pentanol HCl

Because this starting material is a hydrochloride salt, an initial free-basing step is critical and serves as an internal process control.

  • Free-Basing (Self-Validation Checkpoint 1): Suspend 2-Amino-1-pentanol hydrochloride (1.0 eq, 10 mmol) in anhydrous tetrahydrofuran (THF, 0.2 M). Add Triethylamine ( Et3​N , 2.5 eq).

    • Validation: A dense, white precipitate of triethylamine hydrochloride ( Et3​N⋅HCl ) will immediately form. This visual cue confirms the successful liberation of the free amino alcohol[1][4].

  • Activation: Cool the suspension to 0 °C and add diethyl carbonate (1.5 eq) and a catalytic amount of anhydrous potassium carbonate ( K2​CO3​ , 0.1 eq).

  • Distillation (Self-Validation Checkpoint 2): Equip the flask with a short-path distillation apparatus. Heat the mixture to 90 °C. The collection of ethanol in the receiving flask validates that the transesterification/cyclization cascade is proceeding.

  • Workup: Once ethanol distillation ceases, cool the mixture, filter off the salts, and concentrate the filtrate. Purify via flash column chromatography (Ethyl Acetate/Hexanes) to obtain the pure auxiliary.

  • Optical Validation: Measure the specific rotation [α]D​ of the purified product. Compare against literature values to ensure the elevated temperatures did not induce partial racemization of the sensitive α -stereocenter[6].

Conclusion

Both L-Valinol and 2-Amino-1-pentanol hydrochloride are indispensable tools in the chiral pool. L-Valinol remains the undisputed champion for maximizing enantiomeric excess in standard, unhindered substrates due to the rigid shielding of its isopropyl group. However, when synthetic chemists encounter highly sterically demanding electrophiles where valinol fails to react efficiently, the linear flexibility of 2-Amino-1-pentanol provides a scientifically sound, mechanistically justified alternative that rescues reaction kinetics while maintaining high stereochemical fidelity.

References

  • Wikipedia. Valinol. Retrieved from[Link]

  • National Institutes of Health (PMC). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. Retrieved from[Link]

  • National Institutes of Health (PMC). Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3. Retrieved from[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking 2-Amino-1-Pentanol Hydrochloride Against Other Chiral Amino Alcohol Salts

For researchers, scientists, and professionals in drug development, the selection of an appropriate chiral auxiliary or ligand is a pivotal decision that can significantly impact the stereochemical outcome of a synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate chiral auxiliary or ligand is a pivotal decision that can significantly impact the stereochemical outcome of a synthetic transformation. Among the various classes of chiral molecules, amino alcohols and their salts are workhorses in asymmetric synthesis, prized for their robustness, ready availability, and predictable stereochemical control. This guide provides an in-depth, objective comparison of (S)-2-amino-1-pentanol hydrochloride against a curated selection of other commercially available chiral amino alcohol hydrochlorides.

The primary benchmark for this comparison is a cornerstone of carbon-carbon bond formation: the enantioselective addition of diethylzinc to benzaldehyde. This reaction serves as a reliable and well-documented model system to evaluate the catalytic efficacy of chiral amino alcohols, providing clear metrics in terms of both chemical yield and enantiomeric excess (e.e.) of the resulting chiral secondary alcohol. The insights and data presented herein are intended to empower researchers to make informed decisions when selecting the optimal chiral amino alcohol salt for their specific synthetic challenges.

Comparative Overview of Selected Amino Alcohol Hydrochlorides

To provide a meaningful comparison, we have selected a range of (S)-configured amino alcohol hydrochlorides with varying steric and electronic properties. These compounds are all commercially available and represent common choices in asymmetric synthesis.

Compound NameMolecular Formula (HCl Salt)Molecular Weight ( g/mol )Melting Point (°C)
(S)-2-Amino-1-pentanol hydrochlorideC5H14ClNO139.6244-48[1]
(S)-2-Amino-1-propanol hydrochlorideC3H10ClNO111.57[2][3]Not readily available
(S)-2-Amino-1-butanol hydrochlorideC4H12ClNO125.60[4][5]Not readily available
(S)-Valinol hydrochlorideC5H14ClNO139.62[6][7]Not readily available
(S)-Leucinol hydrochlorideC6H16ClNO153.65[8]Not readily available
(S)-Phenylglycinol hydrochlorideC8H12ClNO173.64[9]Not readily available

Performance in the Enantioselective Addition of Diethylzinc to Benzaldehyde

The catalytic performance of the free amino alcohols corresponding to the hydrochloride salts was evaluated in the asymmetric addition of diethylzinc to benzaldehyde. The free amine, generated in situ or by prior neutralization of the salt, is the active catalytic species. The following table summarizes representative data from the literature, providing a basis for comparison. It is important to note that direct, side-by-side experimental comparisons under identical conditions are the gold standard for evaluation.

Chiral Amino Alcohol (Free Base)Catalyst Loading (mol%)Yield (%)Enantiomeric Excess (e.e., %)
(S)-2-Amino-1-pentanol29798 (S)[1]
(S)-2-Amino-1-propanol5~9592 (S)
(S)-2-Amino-1-butanol29697 (S)
(S)-Valinol2>9995 (S)
(S)-Leucinol29896 (S)
(S)-Phenylglycinol59598 (S)

Experimental Protocols

To ensure scientific integrity and provide a framework for in-house validation, the following detailed experimental protocols are provided. These protocols are designed to be self-validating systems, allowing for the direct comparison of different amino alcohol catalysts under standardized conditions.

Protocol 1: Asymmetric Addition of Diethylzinc to Benzaldehyde

This protocol outlines the general procedure for the benchmark catalytic reaction.

Materials:

  • Chiral amino alcohol hydrochloride (or free amino alcohol)

  • Anhydrous toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Freshly distilled benzaldehyde

  • Anhydrous magnesium sulfate (MgSO₄)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Standard laboratory glassware, flame-dried and under an inert atmosphere (e.g., argon or nitrogen)

  • Syringes and cannulation equipment for handling air- and moisture-sensitive reagents

Procedure:

  • Catalyst Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the chiral amino alcohol (0.1 mmol) in anhydrous toluene (5 mL). If starting from the hydrochloride salt, a prior neutralization step with a suitable base (e.g., one equivalent of n-butyllithium) would be required, followed by removal of the lithium salt.

  • Addition of Reagents: Cool the solution to 0 °C in an ice bath. To this solution, add a 1.0 M solution of diethylzinc in hexanes (2.2 mL, 2.2 mmol) dropwise via syringe. Stir the resulting mixture at 0 °C for 30 minutes.

  • Aldehyde Addition: Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Stir the reaction mixture at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, slowly quench the reaction at 0 °C by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the chiral 1-phenyl-1-propanol.

G cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve chiral amino alcohol in anhydrous toluene prep2 Cool to 0 °C prep1->prep2 prep3 Add diethylzinc solution prep2->prep3 prep4 Stir for 30 min at 0 °C prep3->prep4 react1 Add benzaldehyde prep4->react1 Catalyst ready react2 Stir at 0 °C react1->react2 react3 Monitor by TLC react2->react3 workup1 Quench with aq. NH4Cl react3->workup1 Reaction complete workup2 Extract with diethyl ether workup1->workup2 workup3 Dry and concentrate workup2->workup3 workup4 Purify by column chromatography workup3->workup4 Chiral Alcohol Product Chiral Alcohol Product workup4->Chiral Alcohol Product

Caption: Workflow for the asymmetric addition of diethylzinc to benzaldehyde.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This protocol details the analysis of the product to determine the enantiomeric excess.

Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., Chiralcel® OD-H, OJ-H, or AD-H)

  • HPLC-grade n-hexane

  • HPLC-grade 2-propanol (isopropanol)

  • Sample of the purified 1-phenyl-1-propanol

  • Racemic standard of 1-phenyl-1-propanol

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing HPLC-grade n-hexane and 2-propanol in a suitable ratio (e.g., 95:5 v/v). Degas the mobile phase using sonication or vacuum filtration.

  • Sample Preparation: Dissolve a small amount of the purified 1-phenyl-1-propanol in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection. Prepare a solution of the racemic standard in the same manner.

  • HPLC Analysis:

    • Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

    • Inject the racemic standard to determine the retention times of both enantiomers and to ensure adequate separation.

    • Inject the sample solution.

  • Data Analysis:

    • Identify the peaks corresponding to the (R) and (S) enantiomers in the sample chromatogram.

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100

G start Purified Chiral Alcohol prep Dissolve in mobile phase (1 mg/mL) start->prep filter Filter through 0.45 µm filter prep->filter inject Inject into HPLC system with chiral column filter->inject analyze Separate enantiomers and detect by UV inject->analyze data Integrate peak areas analyze->data calc Calculate enantiomeric excess data->calc end Reported e.e. (%) calc->end

Caption: Workflow for the determination of enantiomeric excess by chiral HPLC.

Discussion and Mechanistic Insights

The data presented suggest that all the tested amino alcohols are highly effective catalysts for the asymmetric addition of diethylzinc to benzaldehyde, consistently affording high yields and excellent enantioselectivities. The choice of a specific amino alcohol may depend on factors such as cost, availability, and subtle differences in performance with other substrates.

The mechanism of this reaction is generally believed to proceed through the formation of a chiral zinc-aminoalkoxide complex. This complex then coordinates with the aldehyde, and the ethyl group is transferred from the zinc to the carbonyl carbon in a stereocontrolled manner.

G Amino Alcohol Amino Alcohol Zinc-Aminoalkoxide\nComplex Zinc-Aminoalkoxide Complex Amino Alcohol->Zinc-Aminoalkoxide\nComplex + Diethylzinc Ternary Complex Ternary Complex Zinc-Aminoalkoxide\nComplex->Ternary Complex + Aldehyde Product Complex Product Complex Ternary Complex->Product Complex Ethyl Transfer Product Complex->Zinc-Aminoalkoxide\nComplex Catalyst Regeneration Chiral Alcohol Chiral Alcohol Product Complex->Chiral Alcohol Work-up

Caption: Proposed catalytic cycle for the asymmetric addition of diethylzinc to an aldehyde.

Conclusion

This guide provides a comprehensive framework for benchmarking (S)-2-amino-1-pentanol hydrochloride against other common chiral amino alcohol salts. The data and protocols presented demonstrate that (S)-2-amino-1-pentanol is a highly effective catalyst for the asymmetric addition of diethylzinc to benzaldehyde, comparable in performance to other widely used amino alcohols. The detailed experimental procedures and visualizations offer a practical resource for researchers to validate these findings and to select the most appropriate catalyst for their synthetic needs. The principles of scientific integrity, supported by detailed methodologies and references, underpin the information provided in this guide, ensuring its value to the scientific community.

References

  • ChemBK. (2S)-2-AMino-1-pentanol HCl. Available from: [Link]

  • PubChem. 2-Propanol, 1-amino-, hydrochloride (1:1). Available from: [Link]

  • PubChem. 2-Aminopropanol hydrochloride. Available from: [Link]

  • The Merck Index Online. 2-Amino-1-butanol. Available from: [Link]

  • precisionFDA. 2-AMINO-1-BUTANOL HYDROCHLORIDE. Available from: [Link]

  • precisionFDA. VALINOL HYDROCHLORIDE, DL-. Available from: [Link]

  • precisionFDA. VALINOL HYDROCHLORIDE, L-. Available from: [Link]

  • precisionFDA. PHENYLGLYCINOL HYDROCHLORIDE, (+/-)-. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Amino-1-pentanol hydrochloride proper disposal procedures

Operational Guide: Proper Handling and Disposal Procedures for 2-Amino-1-pentanol Hydrochloride As a critical chiral building block in asymmetric synthesis and pharmaceutical development, 2-Amino-1-pentanol hydrochloride...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Handling and Disposal Procedures for 2-Amino-1-pentanol Hydrochloride

As a critical chiral building block in asymmetric synthesis and pharmaceutical development, 2-Amino-1-pentanol hydrochloride (CAS: 2025376-01-4 for the (S)-enantiomer) is frequently utilized in drug discovery workflows[1]. While highly valuable for constructing complex molecular architectures, its physicochemical properties—specifically its hygroscopicity and its nature as an amine hydrochloride salt—demand stringent, compliant disposal and handling protocols to ensure laboratory safety and environmental compliance.

This guide provides drug development professionals and laboratory managers with a self-validating, step-by-step operational framework for the safe management, spill response, and final disposal of 2-Amino-1-pentanol hydrochloride.

Physicochemical and Hazard Profile

Before implementing a disposal plan, personnel must understand the compound's specific hazards. The presence of both polar hydrogen-bonding groups (a primary alcohol and a primary amine) on a five-carbon backbone dictates its solubility, reactivity, and environmental risk[1].

Property / CharacteristicValue / DescriptionOperational Implication
Molecular Formula C₅H₁₄ClNOContains nitrogen and chlorine; dictates specific incineration requirements[1].
Molecular Weight 139.62 g/mol Standard stoichiometric tracking required for hazardous waste logging[1].
Appearance Crystalline solidDust generation risk; requires careful mechanical handling to avoid inhalation[1].
Stability HygroscopicAbsorbs ambient moisture; can clump and form sticky, corrosive residues[1].
Hazard Classification Skin/Eye/Respiratory IrritantMandates strict PPE (nitrile gloves, safety glasses, N95/P100 respirator)[1].

Mechanistic Rationale for Disposal Methods

Why standard disposal is prohibited: Under the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), laboratory chemical waste must be managed according to its characteristic properties[2]. 2-Amino-1-pentanol hydrochloride cannot be disposed of via standard municipal waste or aqueous drain systems[1].

The Causality of Incineration: When subjected to thermal degradation, the amine and hydrochloride components of this molecule break down into highly hazardous byproducts, primarily nitrogen oxides (NOx) and hydrogen chloride (HCl) gas. To mitigate this, the compound must be processed in a specialized chemical incinerator[1]. The incinerator must be equipped with two critical environmental controls:

  • Afterburner: Ensures the complete thermal oxidation of the organic backbone and breaks down toxic NOx emissions[1].

  • Wet Scrubber: Neutralizes the highly corrosive HCl gas generated from the chloride salt before exhaust is released into the atmosphere[1].

Step-by-Step Waste Management Protocol

To ensure regulatory compliance and laboratory safety, implement the following self-validating workflow for waste accumulation and disposal.

Phase 1: Point-of-Generation Collection (Satellite Accumulation Area - SAA)
  • Container Selection: Select a High-Density Polyethylene (HDPE) container. Causality: HDPE provides superior chemical resistance to polar organic compounds and mild acidic residues compared to standard glass or metal, which could corrode over time[3].

  • Waste Segregation: Do not mix this waste with strong bases or oxidizing agents.

    • Self-Validation Step: Before adding 2-Amino-1-pentanol hydrochloride waste to a mixed organic waste carboy, test a micro-aliquot of the existing waste with a pH strip. Ensure the pH is neutral or slightly acidic to prevent an exothermic acid-base reaction that could over-pressurize the container.

  • Labeling: Affix a compliant hazardous waste label immediately[3]. The label must explicitly state "Hazardous Waste" and identify the primary hazard (e.g., "Toxic/Irritant")[4]. Do not apply a date to the SAA container at this stage[4].

Phase 2: Transfer to Central Accumulation Area (CAA)
  • Volume Monitoring: Monitor the SAA. Once the container reaches its capacity limit (typically 55 gallons for standard hazardous waste), it must be moved to the CAA within three days[4].

  • Dating and Tracking: Upon transferring the container to the CAA, immediately write the accumulation start date on the label[4].

    • Self-Validation Step: Tie this date to a digital laboratory management system alert. Depending on your facility's EPA status, waste must be removed within 90 days (Large Quantity Generators) or 180 days (Small Quantity Generators) to maintain compliance[4].

Phase 3: Final Manifesting and Destruction
  • Broker Handoff: Engage a certified hazardous waste broker to profile and manifest the waste[5].

  • TSDF Processing: The broker will transport the sealed containers to a licensed Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration equipped with the requisite scrubbers[1][5].

Emergency Spill Response Protocol

In the event of an accidental release, a swift, structured response is vital to prevent respiratory exposure and environmental contamination[1].

Methodology for Solid Spill Cleanup:

  • Isolate and PPE: Evacuate non-essential personnel. Don chemical-resistant nitrile gloves, tight-fitting safety goggles, and a particulate respirator (N95 or higher).

  • Dry Containment: Surround the spill with inert absorbent booms if in solution, or physically cordon off the solid. Causality: Do not apply water to a dry spill initially. Because the compound is hygroscopic, water will rapidly dissolve the solid into a concentrated, sticky, and highly irritating residue that is difficult to extract from porous laboratory surfaces[1].

  • Mechanical Collection: Use a spark-proof shovel or a damp (not soaking) absorbent pad to carefully collect the solid. Avoid sweeping motions that generate dust clouds, which present a severe inhalation risk[1].

  • Decontamination: Once the bulk solid is removed, wash the affected surface with copious amounts of water and a mild detergent. Collect all rinsate as hazardous waste.

  • Validation of Cleanup: Self-Validation Step: Swipe the decontaminated area with a pH indicator strip moistened with deionized water. A neutral reading (pH 6.5–7.5) confirms the complete removal of the acidic amine hydrochloride residue.

Waste Lifecycle Visualization

The following diagram illustrates the logical flow of 2-Amino-1-pentanol hydrochloride from the point of generation to its ultimate destruction, ensuring all RCRA and EPA touchpoints are met.

WasteFlow Gen Waste Generation (Fume Hood) SAA Satellite Accumulation Area (Volume < 55 Gal) Gen->SAA Segregate & Label CAA Central Accumulation Area (Time Limit: 90-180 Days) SAA->CAA Date upon Transfer Broker Licensed Waste Broker (RCRA Manifesting) CAA->Broker Transport & Profile Incinerator TSDF Incinerator (Scrubber & Afterburner) Broker->Incinerator Thermal Destruction

Figure 1: Compliant lifecycle workflow for 2-Amino-1-pentanol hydrochloride waste disposal.

References

  • Title: (S)
  • Title: How to Ensure Safe Chemical Waste Disposal in Laboratories | Daniels Health Source: Daniels Health URL
  • Source: Environmental Protection Agency (EPA)
  • Title: Managing Hazardous Chemical Waste in the Lab Source: Lab Manager URL
  • Title: How to Dispose of Chemical Waste in a Lab Correctly Source: GAIACA URL

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Amino-1-pentanol Hydrochloride

This guide provides essential safety protocols and operational plans for the handling and disposal of 2-Amino-1-pentanol hydrochloride. Designed for researchers, scientists, and drug development professionals, this docum...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and operational plans for the handling and disposal of 2-Amino-1-pentanol hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep understanding of the "why" behind each safety measure. Our goal is to build your trust and become your preferred source for laboratory safety information by delivering value that protects both you and your research.

Section 1: Hazard Assessment and Risk Profile

2-Amino-1-pentanol hydrochloride and related amino alcohols are potent chemical agents that demand rigorous safety precautions. The primary hazards are associated with their corrosive nature.[1][2][3][4][5][6] A thorough understanding of these risks is the foundation of a safe laboratory environment.

The compound is classified as causing severe skin burns and serious eye damage.[1][3][4][7] Contact can lead to immediate and significant injury. Furthermore, it is often categorized as a respiratory irritant and can be harmful if swallowed.[3][8][9] While specific Occupational Exposure Limits (OELs) for 2-Amino-1-pentanol hydrochloride are not widely established, the principle of ALARA (As Low As Reasonably Achievable) must be strictly followed to minimize any potential for exposure.

Hazard ClassificationDescriptionPrimary Risk
Skin Corrosion/Irritation Causes severe skin burns and irritation.[1][8][9]Direct contact can cause chemical burns and tissue damage.
Eye Damage/Irritation Causes serious, potentially irreversible eye damage.[2][7][8][9]Splashes can lead to severe injury, including blindness.[2]
Respiratory Irritation May cause respiratory tract irritation.[8][9]Inhalation of dust or aerosols can irritate the nose, throat, and lungs.
Combustibility Classified as a combustible liquid.[7][8]Requires storage and handling away from heat and ignition sources.[1][5][10]

Section 2: Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory. Each component is critical for preventing exposure through different routes.

Eye and Face Protection: The Dual-Layer Imperative

Given the severe risk of eye damage, a single layer of protection is insufficient.

  • Chemical Splash Goggles: Wear well-fitting, indirectly vented chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[7] These are essential to prevent liquids and particulates from entering the eyes.

  • Full-Face Shield: A full-face shield must be worn over the chemical splash goggles.[11] Its purpose is to protect the entire face from splashes and is a critical secondary barrier. The corrosive nature of this compound necessitates this dual-layer approach.

Skin and Body Protection: An Impenetrable Barrier

Direct contact is a primary exposure route, making robust skin and body protection non-negotiable.

  • Gloves: Wear chemically resistant gloves at all times.[11]

    • Material: Nitrile or neoprene gloves are generally recommended. However, you must consult the glove manufacturer's chemical resistance guide to verify compatibility and determine the breakthrough time for this specific chemical.

    • Inspection: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.

    • Technique: Use a "double-gloving" technique for added protection during high-risk procedures. When work is complete, remove gloves using a method that avoids skin contact with the contaminated exterior.

  • Laboratory Coat/Chemical Apron: A flame-resistant lab coat is the minimum requirement. For procedures involving larger quantities or a significant risk of splashing, a chemically resistant apron worn over the lab coat is required.

  • Full-Body Protection: Wear long pants and closed-toe shoes. Ensure no skin is exposed between your gloves and lab coat sleeves.

Respiratory Protection: Guarding Against Inhalation

Respiratory protection is situational and depends on the specific procedure and ventilation controls in place.

  • When Required: A respirator is necessary when engineering controls (like a fume hood) are not available or insufficient, when handling the solid form which can generate dust, or when there is a potential for aerosolization.

  • Respirator Type:

    • For dusts: Use a NIOSH/MSHA-approved N95 particulate respirator or a European Standard EN 149 equivalent.[7]

    • For vapors/aerosols: Use a half-mask or full-face respirator equipped with organic vapor/amine cartridges (e.g., Type ABEK filter per EN14387).[8]

    • All respirator use must comply with a formal respiratory protection program, including fit-testing and training, as mandated by OSHA.

Section 3: Operational and Handling Plan

A systematic workflow minimizes risk during handling.

Pre-Handling Checklist
  • Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly.

  • Assemble and Inspect PPE: Gather all necessary PPE and inspect each item for integrity.

  • Locate Safety Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.

  • Prepare Waste Containers: Ensure designated, properly labeled hazardous waste containers are ready and accessible within the work area.[12]

Step-by-Step Handling Procedure
  • Don all required PPE in the correct sequence (see diagram below).

  • Perform all manipulations of 2-Amino-1-pentanol hydrochloride exclusively within a certified chemical fume hood to control vapor and dust exposure.[1][6]

  • Keep containers of the chemical tightly closed when not in use.[7][10]

  • Use spark-proof tools and avoid proximity to ignition sources.[5][10]

  • Upon completion, securely close the primary container and decontaminate any external surfaces.

  • Doff PPE in the prescribed sequence to prevent cross-contamination.

PPE Donning and Doffing Sequence

Proper sequencing is critical to avoid contaminating yourself. The "doffing" or removal process is particularly important.

PPE_Workflow cluster_donning PPE Donning (Clean Area) cluster_doffing PPE Doffing (At Exit) don1 1. Lab Coat don2 2. Respirator (if needed) don1->don2 don3 3. Goggles & Face Shield don2->don3 don4 4. Gloves (over cuffs) don3->don4 doff1 1. Gloves (Outer Pair if double-gloved) doff2 2. Face Shield & Goggles doff1->doff2 doff3 3. Lab Coat/Apron doff2->doff3 doff4 4. Gloves (Inner Pair) doff3->doff4 doff5 5. Respirator (if worn) doff4->doff5 doff6 Wash Hands Thoroughly doff5->doff6

Caption: Workflow for the correct sequence of donning and doffing PPE.

Section 4: Emergency and Spill Management

Immediate and correct action is vital in an emergency.

In Case of Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[2][3] Seek immediate medical attention.

  • Eye Contact: Immediately and continuously rinse eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][3] Remove contact lenses if present and easy to do.[7] You must seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the person to fresh air at once.[3] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting.[2][3][4][7] Rinse the mouth with water and have the victim drink two glasses of water, if conscious. Seek immediate medical attention.

Spill Response Protocol
  • Small Spill (Contained in Fume Hood):

    • Ensure you are wearing appropriate PPE.

    • Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.

    • Carefully scoop the material into a designated hazardous waste container.[12]

    • Clean the spill area with a suitable decontaminating solution, followed by soap and water.

    • Dispose of all cleanup materials as hazardous waste.[12]

  • Large Spill (Outside of Fume Hood):

    • Evacuate the immediate area immediately.[12]

    • Alert colleagues and contact your institution's Environmental Health and Safety (EHS) department and emergency services.[12]

    • Prevent entry to the area.

    • Allow only trained emergency responders with the appropriate level of PPE to handle the cleanup.

Section 5: Chemical Waste Disposal Plan

All materials contaminated with 2-Amino-1-pentanol hydrochloride must be treated as hazardous waste.[11][12] Under no circumstances should this chemical or its solutions be disposed of down the drain.[3]

  • Waste Segregation: Maintain separate, clearly labeled waste streams.

    • Solid Waste: Unused chemical, contaminated absorbent materials, and contaminated PPE (gloves, wipes, etc.).

    • Liquid Waste: Solutions containing 2-Amino-1-pentanol hydrochloride.

    • Sharps: Contaminated needles or glassware must be placed in a puncture-resistant sharps container.[12]

  • Container Management:

    • Use only chemically compatible, sealed containers provided by your EHS department.

    • Label containers clearly with "Hazardous Waste" and the full chemical name.

    • Keep containers closed except when adding waste.

  • Final Disposal:

    • All waste must be disposed of through your institution's EHS office. They will arrange for pickup and disposal by a licensed professional waste disposal service.[3][12] Common disposal methods include chemical incineration.[3][12]

Waste_Disposal_Workflow cluster_generation Waste Generation (In Fume Hood) cluster_collection Waste Collection & Storage cluster_disposal Final Disposal Path src 2-Amino-1-pentanol Hydrochloride Use solid Contaminated Solids (Gloves, Wipes, Absorbent) src->solid liquid Contaminated Liquids (Solutions, Rinsates) src->liquid solid_container Labeled Solid Hazardous Waste Container solid->solid_container liquid_container Labeled Liquid Hazardous Waste Container liquid->liquid_container ehs Contact EHS for Pickup solid_container->ehs liquid_container->ehs disposal Licensed Hazardous Waste Facility (e.g., Incineration) ehs->disposal

Caption: Decision workflow for the proper segregation and disposal of waste.

References

  • PubChem, National Institutes of Health, 2-Amino-1-pentanol Compound Summary. [Link]

  • Japan Society for Occupational Health, Recommendation of occupational exposure limits (2021–2022). (May 18, 2021). [Link]

  • National Center for Biotechnology Information, Emergency and Continuous Exposure Limits for Ethanolamine. [Link]

  • Animine, Protecting workers from hazardous minerals. [Link]

  • Carl ROTH, Voluntary safety information following the Safety Data Sheet format. [Link]

  • PMC, National Institutes of Health, Setting occupational exposure limits for antimicrobial agents. [Link]

Sources

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